3-bromo-N-methylbenzamide
Description
The exact mass of the compound 3-bromo-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromo-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPCJSZMYHDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401647 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-22-2 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-methylbenzamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Intermediate in Modern Chemistry
An In-depth Technical Guide to 3-bromo-N-methylbenzamide: Properties, Synthesis, and Applications
3-bromo-N-methylbenzamide (CAS No. 49834-22-2) is a substituted aromatic amide that serves as a crucial building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a bromine atom at the meta-position of the benzene ring and a methylamide group, offers a unique combination of stability and reactivity.[1] The benzamide moiety is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets, while the bromine atom provides a reactive handle for constructing more complex molecular architectures through cross-coupling reactions.[1]
This guide provides a comprehensive overview of the core chemical properties, a representative synthesis protocol, reactivity profile, and potential applications of 3-bromo-N-methylbenzamide, tailored for researchers and professionals in chemical and pharmaceutical development.
PART 1: Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from solubility and reaction kinetics to purification and storage.
Core Chemical Properties
The key physicochemical properties of 3-bromo-N-methylbenzamide are summarized below. These values are critical for experimental design, safety assessments, and analytical method development.
| Property | Value | Source |
| CAS Number | 49834-22-2 | [3][4][5] |
| Molecular Formula | C₈H₈BrNO | [4][5] |
| Molecular Weight | 214.06 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 91.0 - 95.0 °C | [3] |
| Boiling Point | ~305 - 336 °C (Estimated) | [7] |
| Flash Point | ~146.3 °C | [6] |
| Purity | Typically >98.0% (by GC) | [3] |
| Topological Polar Surface Area | 29.1 Ų | [6] |
| XLogP3 | 2.6 | [6] |
Structural Confirmation: Spectroscopic Data Interpretation
Spectroscopic analysis is essential for verifying the identity and purity of 3-bromo-N-methylbenzamide. The expected spectral features are outlined below.
Caption: Standard two-step synthesis workflow for 3-bromo-N-methylbenzamide.
Experimental Protocol: Synthesis of 3-bromo-N-methylbenzamide
-
Step 1: Formation of 3-Bromobenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add 3-bromobenzoic acid (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) to the suspension at 0 °C. Expertise Insight: Oxalyl chloride often provides cleaner reactions and milder conditions, but thionyl chloride is a cost-effective alternative. A catalytic amount of DMF can be added if using oxalyl chloride to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield crude 3-bromobenzoyl chloride, which is typically used in the next step without further purification.
-
-
Step 2: Amidation with Methylamine
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.
-
Add the methylamine solution dropwise to the cold acyl chloride solution with vigorous stirring. Trustworthiness Check: The slow addition and presence of a base are critical to control the exothermicity of the reaction and to neutralize the HCl byproduct, preventing side reactions and ensuring high yield.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford pure 3-bromo-N-methylbenzamide.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-bromo-N-methylbenzamide stems from the distinct reactivity of its functional groups.
Caption: Key reactivity sites on 3-bromo-N-methylbenzamide.
-
Reactions at the C-Br Bond: The bromine atom is the primary site for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to more complex aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. This reactivity makes it an excellent scaffold for building molecular libraries in drug discovery programs. [1]
-
-
Reactions on the Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution (EAS). The amide group is a meta-director and deactivating, while the bromine is also a deactivating meta-director (ortho, para with respect to itself). The combined effect directs incoming electrophiles primarily to the C5 position (ortho to Br, meta to the amide) and to a lesser extent, the C4 and C6 positions.
-
Reactions of the Amide Group: The N-methylamide is generally stable. However, under harsh acidic or basic conditions, it can be hydrolyzed back to 3-bromobenzoic acid and methylamine. This stability is advantageous for its use as a scaffold, as the amide can withstand various reaction conditions used to modify the C-Br bond.
PART 3: Applications and Safety
Applications in Research and Development
3-bromo-N-methylbenzamide is not typically an end-product but rather a key intermediate. Its primary applications are:
-
Medicinal Chemistry: As a starting material for the synthesis of biologically active compounds. The benzamide core is found in numerous pharmaceuticals, and the bromine allows for the systematic exploration of chemical space to optimize drug-target interactions.
-
Organic Synthesis: Used as a versatile building block for the creation of complex organic molecules and functional materials. [1][2]
Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Hazard Classification: Causes skin irritation (H315). [6]May cause respiratory irritation.
-
Precautionary Measures:
-
Stability and Storage: Stable under normal conditions. Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents. * Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.
References
-
3-bromo-N-methylbenzamide (49834-22-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]
-
3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170. PubChem. [Link]
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- 4. 3-Bromo-N-methylbenzamide | 49834-22-2 [sigmaaldrich.com]
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- 7. 3-bromo-N-methylbenzamide (49834-22-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
3-bromo-N-methylbenzamide CAS number 49834-22-2
An In-Depth Technical Guide to 3-bromo-N-methylbenzamide (CAS: 49834-22-2)
Introduction
3-bromo-N-methylbenzamide is a substituted aromatic amide that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom on the phenyl ring and an N-methylamide group, provides versatile handles for further chemical modification. This guide offers a comprehensive overview of its synthesis, characterization, applications—particularly in the innovative field of targeted protein degradation—and essential safety protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-bromo-N-methylbenzamide is fundamental for its application in research and development. Key data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 49834-22-2 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 93-94 °C | |
| Boiling Point | 318.3 ± 25.0 °C (Predicted) | |
| Density | 1.466 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature in a dry, well-ventilated area |
Synthesis and Mechanism
The most direct and common laboratory synthesis of 3-bromo-N-methylbenzamide involves the amidation of 3-bromobenzoyl chloride with methylamine. This two-step process begins with the conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, followed by nucleophilic acyl substitution.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The carboxyl group of 3-bromobenzoic acid is activated by conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2]
Causality: Thionyl chloride is highly effective for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed from the reaction mixture, driving the reaction to completion.[3]
Step 2: Amidation with Methylamine
The resulting 3-bromobenzoyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a base (like triethylamine or excess methylamine) to neutralize the HCl generated during the reaction.
Causality: The base is crucial to prevent the protonation of the methylamine nucleophile by the HCl byproduct. If protonated, the methylamine would form a non-nucleophilic ammonium salt, halting the reaction.
Synthetic workflow for 3-bromo-N-methylbenzamide.
Detailed Experimental Protocol
Materials:
-
3-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (as a solution, e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: In a fume hood, combine 3-bromobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Allow the mixture to cool and remove excess thionyl chloride by distillation or under reduced pressure. The crude 3-bromobenzoyl chloride is typically used directly in the next step.[2]
-
Amidation Reaction: Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Addition and Reaction: Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-bromo-N-methylbenzamide by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to obtain a white crystalline solid.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern between δ 7.2-7.8 ppm. N-H Proton (1H): Broad singlet around δ 6.0-6.5 ppm (can exchange with D₂O). N-Methyl Protons (3H): Doublet around δ 2.9-3.0 ppm due to coupling with the N-H proton (J ≈ 4-5 Hz).[4] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 167-169 ppm. Aromatic Carbons (6C): Signals in the range of δ 120-140 ppm. The carbon attached to bromine (C-Br) will be around δ 122 ppm. N-Methyl Carbon (CH₃): Signal around δ 26-27 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1630-1660 cm⁻¹. N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z ≈ 213 and 215, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[5] |
Applications in Drug Discovery: A Key Fragment for PROTACs
While a versatile building block, 3-bromo-N-methylbenzamide and its derivatives have gained significant attention for their role in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[7]
The benzamide moiety is a key structural feature in ligands that bind to Cereblon (CRBN), a widely exploited E3 ligase substrate receptor in PROTAC design.[8][9] The immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which are foundational CRBN ligands, contain a glutarimide warhead. However, recent research has focused on developing novel, non-phthalimide CRBN binders to improve properties like chemical stability and to fine-tune selectivity.[10] Benzamide-type derivatives have emerged as promising candidates that can effectively mimic the necessary interactions with the CRBN binding pocket.[9]
3-bromo-N-methylbenzamide serves as an ideal starting point or fragment for creating these novel CRBN ligands. The bromine atom provides a convenient vector for synthetic elaboration, allowing for the attachment of linkers via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to connect the CRBN-binding moiety to a warhead that binds the protein of interest.
General structure of a PROTAC, highlighting the E3 ligase ligand.
Safety and Handling
3-bromo-N-methylbenzamide is an irritant and requires careful handling to minimize exposure.
GHS Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.
References
-
PubChemLite. 3-bromo-n-methylbenzamide (C8H8BrNO). Available from: [Link]
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PubChemLite. 3-bromo-n-methoxy-n-methylbenzamide (C9H10BrNO2). Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]
- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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PubChem. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170. Available from: [Link]
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National Institutes of Health (NIH). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]
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ACS Publications. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (PDF) Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]
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University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Available from: [Link]
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bioRxiv. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Available from: [Link]
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ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 3-bromo-N-methylbenzamide
Foreword: The Strategic Importance of 3-bromo-N-methylbenzamide in Modern Chemistry
3-bromo-N-methylbenzamide is a versatile synthetic intermediate whose value lies in the strategic placement of its functional groups. The presence of a bromine atom on the aromatic ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. The N-methylamide functionality is a common feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. Consequently, 3-bromo-N-methylbenzamide serves as a key building block in medicinal chemistry for the development of novel therapeutics and in materials science for the synthesis of functional organic materials. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-157 | 585-76-2 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 7719-09-7 |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 3-5 | 655-36-7 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | -93 | 74-89-5 |
| 3-bromo-N-methylbenzamide | C₈H₈BrNO | 214.06 | 91-95 | 49834-22-2 |
Safety Precautions:
-
3-bromo-N-methylbenzamide: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
3-Bromobenzoyl Chloride: Causes severe skin burns and eye damage. Lachrymator.
-
Methylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Strategies: A Comparative Analysis
There are two principal and highly effective strategies for the synthesis of 3-bromo-N-methylbenzamide, each with its own set of advantages and considerations.
Route 1: The Classical Two-Step Approach via an Acyl Chloride Intermediate
This is the most traditional and widely employed method for the synthesis of amides. It involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with the amine.
Route 2: Direct Amide Coupling
Modern advancements in synthetic methodology have led to the development of a plethora of coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine, bypassing the need to isolate the acyl chloride intermediate.
The choice between these two routes will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The two-step approach is often favored for its high yields and the ease of purification of the intermediate, while direct coupling is advantageous for its operational simplicity and milder reaction conditions.
Route 1: Synthesis via 3-Bromobenzoyl Chloride
This synthetic pathway is broken down into two distinct experimental stages.
Part A: Synthesis of 3-Bromobenzoyl Chloride
The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride is most efficiently achieved using thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism:
Caption: Mechanism for the formation of 3-bromobenzoyl chloride.
Experimental Protocol:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Reagent Addition: In the fume hood, carefully add thionyl chloride (11.0 mL, 150 mmol, 3 equivalents) to the flask. An inert solvent like toluene can be used, but the reaction can also be performed neat.[2]
-
Reaction: Gently heat the mixture to reflux (approximately 79°C) using a heating mantle. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C/0.5 mmHg.[2]
Part B: Synthesis of 3-bromo-N-methylbenzamide
The reaction of 3-bromobenzoyl chloride with methylamine is an example of the Schotten-Baumann reaction, a widely used method for the synthesis of amides from amines and acid chlorides. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Reaction Mechanism:
Caption: Mechanism for the synthesis of 3-bromo-N-methylbenzamide.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve methylamine (40% aqueous solution, 10.0 mL, ~114 mmol) in 50 mL of dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve 3-bromobenzoyl chloride (10.0 g, 45.6 mmol) in 50 mL of DCM and add it to the dropping funnel. Add the 3-bromobenzoyl chloride solution dropwise to the stirred methylamine solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-N-methylbenzamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Route 2: Direct Amide Coupling using EDC/HOBt
This method facilitates the direct formation of the amide bond from 3-bromobenzoic acid and methylamine using the coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, 1-hydroxybenzotriazole (HOBt).
Reaction Mechanism:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester is subsequently attacked by the amine to form the desired amide.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromobenzoic acid (5.0 g, 24.9 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (3.7 g, 27.4 mmol, 1.1 equivalents).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (5.7 g, 29.9 mmol, 1.2 equivalents) portion-wise.
-
Amine Addition: Add methylamine (40% aqueous solution, 6.5 mL, 74.7 mmol, 3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with 100 mL of DCM and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Route 1.
Characterization of 3-bromo-N-methylbenzamide
The identity and purity of the synthesized 3-bromo-N-methylbenzamide should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~6.2 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O), ~136 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~122 (Ar-C-Br), ~27 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~750 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 213/215 (M⁺, isotopic pattern for Br), 182/184 ([M-CH₃NH]⁺) |
Troubleshooting and Side Reactions
-
Route 1: Incomplete conversion of the carboxylic acid to the acyl chloride can lead to lower overall yields. Ensure an excess of thionyl chloride is used and the reaction goes to completion. During the amidation step, the use of excess amine is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
-
Route 2: A common side reaction in EDC coupling is the formation of a stable N-acylurea byproduct if the O-acylisourea intermediate rearranges before being intercepted by the amine. The addition of HOBt helps to minimize this side reaction.
Conclusion
Both the two-step synthesis via an acyl chloride intermediate and the direct amide coupling are robust and reliable methods for the preparation of 3-bromo-N-methylbenzamide. The choice of synthetic route will be dictated by the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the necessary theoretical framework and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
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PubChem. (n.d.). 3-bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-N-methylbenzamide - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Characterization Guide: 3-Bromo-N-methylbenzamide
[1][2][3]
Executive Summary & Scaffold Significance
3-Bromo-N-methylbenzamide (CAS: 49834-22-2) represents a critical halogenated fragment in modern medicinal chemistry.[1][2] As a disubstituted benzene derivative, it serves as a versatile scaffold in Fragment-Based Drug Design (FBDD).[1][2] Its structural utility lies in the orthogonal reactivity of its functional groups: the amide moiety acts as a hydrogen bond donor/acceptor for target engagement (e.g., in kinase or cereblon binding pockets), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex lead compounds.[1]
This guide provides a rigorous technical analysis of its molecular weight—not merely as a static value, but as a dynamic analytical parameter essential for stoichiometry, mass spectrometry validation, and quality control.[1][2]
Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5][6]
Theoretical vs. Experimental Mass
For high-precision applications (e.g., HRMS), relying on the average molecular weight is insufficient.[1][2] The presence of bromine introduces a distinct isotopic signature that defines the molecule's mass spectral identity.[1][2][3][4][5]
| Parameter | Value | Technical Context |
| Formula | C₈H₈BrNO | Stoichiometric Basis |
| Average Molecular Weight | 214.06 g/mol | Used for molarity calculations in synthesis.[1][2] |
| Monoisotopic Mass (⁷⁹Br) | 212.979 g/mol | The precise mass of the lighter isotopologue.[2] |
| Monoisotopic Mass (⁸¹Br) | 214.977 g/mol | The precise mass of the heavier isotopologue.[2] |
| LogP (Predicted) | ~1.93 | Lipophilicity metric (Lipinski compliant).[1][2] |
| Physical State | White Solid | Melting Point: 91–95 °C. |
The Bromine Isotope Effect
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .[2] Unlike carbon or nitrogen, where the heavy isotope is a minor contributor, bromine isotopes exist in a near 1:1 ratio.[2][3][5]
Impact on Analysis: In Mass Spectrometry (MS), 3-bromo-N-methylbenzamide does not appear as a single peak at 214.[1][2] Instead, it manifests as a "doublet" separated by 2 mass units (M and M+2) with nearly identical intensity.[1][2][5]
Visualization: Isotopic Mass Logic
Figure 1: Isotopic fractionation logic in Mass Spectrometry. The 1:1 ratio of ⁷⁹Br to ⁸¹Br splits the molecular ion signal, a critical quality attribute (CQA) for identity verification.
Analytical Validation Protocols
LC-MS Identification Workflow
To confirm the identity of 3-bromo-N-methylbenzamide, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is recommended. This method validates the molecular weight through the isotopic pattern described above.[1][2]
Equipment: Agilent 1200 Series LC / 6120 Quadrupole MS (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
Step-by-Step Protocol:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE filter.[1][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection (ESI+): Scan range 100–500 m/z.
-
Data Analysis:
NMR Structural Confirmation
While MS confirms the mass, NMR confirms the regiochemistry (meta-substitution).[1][2]
Synthesis & Stoichiometry
The most robust route for generating high-purity 3-bromo-N-methylbenzamide involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride.[1][2] This method is preferred over coupling reagents (EDC/HATU) for scale-up due to simpler purification.[1][2]
Reaction Scheme
Reagents: 3-Bromobenzoyl chloride (MW: 219.46), Methylamine (2M in THF), Triethylamine (Et₃N).[1][2]
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway utilizing acid chloride activation.[1][2] This route minimizes byproducts, simplifying the validation of the final molecular weight.
Detailed Protocol
-
Setup: Charge a flame-dried round-bottom flask with 3-bromobenzoyl chloride (1.0 eq, 2.19 g, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C under N₂ atmosphere.[1][2]
-
Addition: Add Triethylamine (1.5 eq, 2.1 mL) followed by dropwise addition of Methylamine (2M in THF, 1.2 eq, 6.0 mL).
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup:
-
Yield Calculation: Theoretical Yield = (10 mmol) * (214.06 g/mol ) = 2.14 g .[1][2]
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
3-bromo-N-methylbenzamide is a "Rule of 3" compliant fragment.[1][2] Its molecular weight (214 Da) is well below the 300 Da limit for fragments, allowing significant room for chemical elaboration while maintaining "drug-like" properties.[1][2]
-
Ligand Efficiency (LE): The low MW allows for high ligand efficiency if the amide forms key hydrogen bonds (e.g., with the hinge region of a kinase).[2]
-
Vector Exploration: The bromine atom allows researchers to grow the molecule in a specific vector via cross-coupling, exploring the binding pocket without disrupting the amide anchor.[2]
PROTAC Linker Design
Recent medicinal chemistry efforts, such as those targeting Cereblon (CRBN), utilize benzamide cores.[1][2][6] The 3-bromo position serves as an attachment point for linkers connecting the E3 ligase ligand to the protein of interest (POI) ligand.[1][2] The precise MW characterization is vital here, as PROTACs are large molecules (MW > 800), and confirming the incorporation of the correct benzamide fragment is often done via MS fragmentation analysis where the bromine pattern serves as a tracer.[1][2]
References
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PubChem. (2025).[1][2][7][8] 3-Bromo-N-methylbenzamide Compound Summary. National Library of Medicine.[1][2] [Link]
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Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. [Link]
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Journal of Medicinal Chemistry. (2020). Discovery of Novel Benzamide-Type Cereblon Binders. ACS Publications.[1][2] [Link][2]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 3-bromo-N-methylbenzamide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery and development, the characterization of molecular fragments and intermediates is a foundational pillar of success. 3-bromo-N-methylbenzamide, a substituted benzamide derivative, represents a key structural motif. Benzamides are integral to a wide array of pharmaceuticals, serving as precursors and core components in analgesics, antipyretics, and anti-inflammatory drugs.[1] More recently, advanced benzamide derivatives have been developed as highly selective binders for Cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes, paving the way for novel Proteolysis Targeting Chimeras (PROTACs).[2]
The journey from a promising compound in a screening library to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility is arguably one of the most significant. Poor solubility can lead to erratic results in biological assays, hinder formulation development, and ultimately result in low bioavailability, dooming an otherwise potent molecule.
This guide provides a comprehensive technical overview of 3-bromo-N-methylbenzamide, focusing on its solubility profile. As explicit experimental solubility data for this specific compound is not widely published, this document takes a proactive, field-expert approach. It details the theoretical underpinnings of its expected solubility based on its structure and data from analogous compounds, and provides robust, self-validating experimental protocols for its precise determination. This document is designed for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of how to characterize and handle this important chemical entity.
Physicochemical Profile of 3-bromo-N-methylbenzamide
A thorough understanding of a compound's intrinsic properties is the logical first step in predicting its behavior. The known physicochemical parameters for 3-bromo-N-methylbenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 49834-22-2 | [3][4] |
| Molecular Formula | C₈H₈BrNO | [3][4] |
| Molecular Weight | 214.06 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 91.0 - 95.0 °C | [3] |
| LogP (Octanol/Water) | 1.93 - 2.38 | [5][6] |
| Calculated Water Solubility | log₁₀(S, mol/L) = -2.52 | [6] |
Expert Interpretation:
The data points to a molecule with moderately lipophilic character. The LogP value , sitting between 1.93 and 2.38, suggests a preference for a non-polar environment over an aqueous one. This is further supported by the calculated water solubility of logS = -2.52, which translates to a molar solubility of approximately 3.0 x 10⁻³ mol/L, or about 642 mg/L. This positions the compound in the "slightly soluble" to "sparingly soluble" range. These predictions, derived from its structure, provide a hypothesis that must be confirmed by empirical measurement.
Theoretical Framework for Solubility
The solubility of 3-bromo-N-methylbenzamide is a direct consequence of its molecular architecture. The principle of "like dissolves like" provides a useful heuristic for predicting solubility behavior.[7]
Detailed Step-by-Step Protocol: Shake-Flask Method
1. Materials and Reagents
-
3-bromo-N-methylbenzamide (solid, purity >98%)
-
Selected solvents:
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Organic Solvents: Ethanol, Methanol, Acetone, Acetonitrile (HPLC grade)
-
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS/MS system
2. Experimental Procedure
-
Preparation of Slurry:
-
Weigh approximately 2-5 mg of 3-bromo-N-methylbenzamide directly into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve. [8] * Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
-
Equilibration (The Causality of Time):
-
Seal the vials tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Allow the samples to shake for at least 24 hours. Expertise Insight: The goal is to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. For crystalline compounds, this can be slow. A 24-hour period is a standard starting point, but true scientific integrity requires validation. [9]To achieve this, prepare replicate vials and analyze them at sequential time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured solubility does not significantly increase between the later time points. [8]
-
-
Phase Separation:
-
After equilibration, let the vials stand for ~30 minutes to allow larger particles to settle.
-
Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane. This ensures the collected sample is representative of the bulk solution. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the clear supernatant.
-
-
Quantification (HPLC-UV):
-
Calibration Curve: Prepare a stock solution of 3-bromo-N-methylbenzamide in a suitable organic solvent (e.g., acetonitrile) at a known high concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards by serial dilution to cover the expected solubility range.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the standards and the diluted samples onto the HPLC system.
-
Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve. Correct for the dilution factor to find the final solubility value. Report the result in units of µg/mL and mM.
-
Conclusion
While a definitive, published solubility value for 3-bromo-N-methylbenzamide remains elusive, a comprehensive analysis of its physicochemical properties and the behavior of analogous compounds provides a strong, predictive framework. The compound is expected to exhibit low aqueous solubility and greater solubility in polar organic solvents. This guide empowers researchers and drug development professionals by providing not just this theoretical grounding, but also a detailed, robust, and scientifically sound experimental protocol—the Shake-Flask method—to determine this critical parameter with confidence. By understanding the "why" behind each experimental choice and incorporating self-validating steps, the resulting data will be of the high quality required to make informed decisions in a drug discovery pipeline, ensuring that the potential of molecules containing the 3-bromo-N-methylbenzamide scaffold can be fully and accurately evaluated.
References
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ChemBK. (2024). 3-Bromobenzamide. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). 3-Bromo-n-methylbenzenesulfonamide. Retrieved from [Link]
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Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from [Link]
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Blotz Fine Chemicals. (n.d.). 3-bromo-N-methylbenzamide. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-N-methylpropanamide. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 3-bromo-N-methyl-. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
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ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]
-
ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
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ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
University of Petroleum and Energy Studies. (n.d.). Potentiometry. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accurate Determination of the Melting Point of 3-bromo-N-methylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Melting Point
In the landscape of pharmaceutical development and organic synthesis, the physical properties of a compound are foundational to its characterization. For a molecule such as 3-bromo-N-methylbenzamide, a key intermediate in various synthetic pathways, the melting point is more than a mere physical constant; it is a critical indicator of purity and identity. A sharp, well-defined melting range provides confidence in the material's quality, whereas a broad or depressed range can signify the presence of impurities that may compromise downstream applications.
This guide provides an in-depth, experience-driven approach to the accurate determination of the melting point of 3-bromo-N-methylbenzamide. We will move beyond rote procedure and delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative scientific principles.
Physicochemical Properties of 3-bromo-N-methylbenzamide
A comprehensive understanding of a compound begins with its key physical and chemical data. The properties of 3-bromo-N-methylbenzamide are summarized below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| CAS Number | 49834-22-2 | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 91.0 to 95.0 °C | [2] |
| Purity (Typical) | >98.0% (GC) | [2] |
The reported melting range of 91.0 to 95.0 °C by Tokyo Chemical Industry (TCI) serves as our benchmark.[2] A sharp melting point within this range is indicative of a high-purity sample.
The Cornerstone of Purity: Purification via Recrystallization
Before an accurate melting point can be determined, one must be confident in the purity of the sample. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lowered and broadened melting range.[3][4] Recrystallization is the gold-standard technique for purifying solid organic compounds like benzamide derivatives.
Rationale for Solvent Selection
The choice of solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute (3-bromo-N-methylbenzamide) completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[5] This differential solubility is the driving force for crystallization upon cooling. For benzamides, common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.[6] It is imperative to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude 3-bromo-N-methylbenzamide. Add a minimal amount of the selected hot recrystallization solvent and a stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[7] Using the minimum volume of hot solvent is crucial to ensure maximum recovery.[6]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization of the product in the funnel.[7]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, scratching the inside of the flask with a glass rod can provide nucleation sites.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly, preferably in a desiccator, to remove any residual solvent, which itself would act as an impurity.[8]
Accurate Melting Point Determination: A Validated Protocol
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[9] Modern digital instruments, such as a Mel-Temp apparatus, provide a controlled heating block for this purpose.[3]
Sample Preparation: The Foundation of Accuracy
Proper sample preparation is critical for achieving a reproducible and accurate melting point.[4]
-
Ensure Dryness: The sample must be completely dry. Residual solvent can depress the melting point.[10] Use a sample dried overnight in a desiccator.[8]
-
Create a Fine Powder: Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.[8] This ensures efficient and uniform heat transfer throughout the sample.
-
Pack the Capillary Tube: Jab the open end of a capillary tube into the powder. Tap the closed end of the tube firmly on a hard surface to pack the solid into the bottom. A sample height of 2-4 mm is ideal.[8] Insufficient packing can lead to poor thermal conductivity and inaccurate readings.
The Two-Stage Heating Process: Balancing Speed and Precision
A common error is heating the sample too quickly, which causes the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high melting point.[1] A two-stage approach prevents this.
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-15 °C per minute).[10] This will provide a rough melting range. Allow the apparatus to cool significantly before the next step.
-
Accurate Measurement: Using a fresh, new capillary tube, heat rapidly to about 15-20 °C below the approximate melting point found in the first stage.[10] Then, decrease the heating rate to 1-2 °C per minute .[1] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.
Observing and Recording the Melting Range
The melting point is not a single temperature but a range.[10]
-
T₁ (Start of Melting): Record the temperature at which the first tiny droplet of liquid is visible within the solid matrix.[10]
-
T₂ (End of Melting): Record the temperature at which the last solid crystal transforms into a clear liquid.[9]
A pure sample of 3-bromo-N-methylbenzamide should exhibit a sharp melting range of 1-2 °C. An impure sample will display a depressed and broader range.[3]
Workflow and Troubleshooting
The entire process, from crude material to a validated melting point, follows a logical sequence.
Visualization of the Workflow
Caption: Figure 1. Workflow for Purification and Melting Point Analysis
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Corrective Action(s) |
| Broad Melting Range (>3 °C) | Sample is impure or still wet. | Repurify the sample via recrystallization. Ensure the sample is thoroughly dried. |
| Observed MP is Lower than Literature | Sample is impure (melting point depression). | Purify the sample as described in Section 3.0. |
| Observed MP is Higher than Literature | Heating rate was too fast. Thermometer is not calibrated. | Repeat the measurement with a fresh sample, ensuring a slow heating rate (1-2 °C/min) near the melting point.[1] Calibrate the thermometer with known standards.[10] |
| Sample Shrinks or Changes Color Before Melting | This could be sintering or decomposition. | Sintering can occur before melting and should not be mistaken for it.[9] If the sample decomposes, the melting point should be recorded with a note of decomposition (e.g., "93-95 °C dec."). |
| Difficulty Seeing the Melting Process | Poor sample packing; too much or too little sample. | Ensure the sample is tightly packed to a height of 2-4 mm for optimal viewing. |
Conclusion
The melting point of 3-bromo-N-methylbenzamide is a fundamental parameter for its identification and quality assessment. By integrating a robust purification protocol like recrystallization with a meticulous, slow-heating capillary measurement technique, researchers can obtain an accurate and reliable melting point. A sharp range between 91.0 and 95.0 °C provides strong evidence of a high-purity compound, ensuring the integrity of subsequent research and development activities. Adherence to these detailed protocols transforms the routine task of melting point determination into a powerful analytical tool.
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Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved February 10, 2026, from [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 3-bromo-N-methylbenzamide
Introduction: Elucidating Molecular Structure
3-bromo-N-methylbenzamide is a disubstituted aromatic amide. Its structure comprises a central benzene ring, a secondary amide functional group, and a bromine substituent. The precise arrangement of these components dictates its chemical and physical properties, making structural confirmation paramount in research, quality control, and drug development. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups and substitution patterns.
This guide provides a comprehensive analysis of the IR spectrum of 3-bromo-N-methylbenzamide, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the expected absorption bands, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum with field-proven insights.
Theoretical Framework: From Bonds to Bands
An IR spectrum is a plot of infrared light absorbance (or transmittance) versus frequency (in wavenumbers, cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. For 3-bromo-N-methylbenzamide, we are principally concerned with the vibrations of the secondary amide, the meta-disubstituted benzene ring, and the carbon-bromine bond.
The Secondary Amide Group (-CONHCH₃)
The secondary amide is a cornerstone of this molecule's IR spectrum, giving rise to several distinct and intense absorption bands:
-
N-H Stretching: The N-H bond of a secondary amide produces a single, sharp absorption band.[1][2][3] In solid-state or concentrated samples, hydrogen bonding between molecules broadens this peak and shifts it to a lower wavenumber, typically in the 3370-3170 cm⁻¹ range.[1]
-
Amide I Band (C=O Stretch): This is one of the most prominent peaks in the spectrum, arising primarily from the C=O stretching vibration.[4][5] For secondary amides, it is typically found between 1680 and 1630 cm⁻¹.[1] Its exact position is sensitive to conjugation with the aromatic ring, which tends to lower the frequency.[6]
-
Amide II Band (N-H Bend & C-N Stretch): This is another characteristic band for secondary amides, resulting from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4][5] It typically appears as a strong band in the 1570-1515 cm⁻¹ region.[1] The Amide II band is a reliable diagnostic marker for secondary amides.
The Meta-Disubstituted Benzene Ring
The aromatic ring contributes several key features to the spectrum:
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] This allows them to be distinguished from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself produce a series of sharp bands of variable intensity in the 1620-1400 cm⁻¹ region.[9][10] Often, two distinct peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[7][10]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring can be determined by analyzing the strong C-H "wagging" absorptions in the 900-675 cm⁻¹ range.[8] For meta-disubstituted rings, two characteristic bands are expected: one in the 810-750 cm⁻¹ range and another strong band around 690 cm⁻¹.[11]
Aliphatic and Halogen Groups
-
Aliphatic C-H Stretching: The methyl group (-CH₃) attached to the nitrogen will show C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[12]
-
C-Br Stretching: The carbon-bromine bond stretch is found at low frequencies, typically in the 690-515 cm⁻¹ range.[12][13] This peak falls within the complex "fingerprint region" and can sometimes be difficult to assign definitively without comparative analysis.
The following diagram illustrates the relationship between the molecule's functional groups and their expected spectral regions.
Caption: Correlation of functional groups in 3-bromo-N-methylbenzamide with their IR absorption regions.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
For robust and reproducible results, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique.[14][15] ATR requires minimal to no sample preparation, analyzing solids and liquids in their neat form, which eliminates complications from solvents or KBr pellet preparation.[14][16]
Step-by-Step ATR-FTIR Workflow
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).
-
Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR anvil in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid 3-bromo-N-methylbenzamide powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[16]
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample single-beam spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm, remove the bulk of the sample powder, and clean the crystal surface as described in Step 2 to prepare for the next measurement.
-
The following diagram outlines this self-validating experimental workflow.
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Spectral Interpretation and Data Summary
The IR spectrum of 3-bromo-N-methylbenzamide will exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the predicted key absorptions and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| ~3070 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2940 | Weak | Aliphatic C-H Stretch | N-Methyl Group |
| ~1650 | Strong | Amide I (C=O Stretch) | Secondary Amide |
| ~1550 | Strong | Amide II (N-H Bend + C-N Stretch) | Secondary Amide |
| ~1590, ~1470 | Medium, Sharp | C=C Ring Stretch | Aromatic Ring |
| ~780 | Strong | C-H Out-of-Plane Bend | Meta-Substitution |
| ~690 | Strong | C-H Out-of-Plane Bend / Ring Bend | Meta-Substitution |
| ~650 | Medium-Weak | C-Br Stretch | Aryl Halide |
Detailed Analysis:
-
High-Frequency Region (>2800 cm⁻¹): The spectrum will be characterized by a sharp peak around 3300 cm⁻¹, indicative of the N-H stretch of the secondary amide.[1][2] Just to the left of 3000 cm⁻¹, weaker, sharp peaks will confirm the presence of aromatic C-H bonds, while weaker absorptions just below 3000 cm⁻¹ arise from the N-methyl group.[7][12]
-
Double Bond Region (1700-1400 cm⁻¹): This region is dominated by two very strong absorptions. The Amide I (C=O) band will appear around 1650 cm⁻¹, and the Amide II band will be prominent near 1550 cm⁻¹.[1][4] These two peaks are definitive evidence of the secondary amide group. Additional sharp peaks for the aromatic C=C stretching will be visible around 1590 cm⁻¹ and 1470 cm⁻¹.[7]
-
Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information. The most diagnostic peaks for the substitution pattern are the strong C-H out-of-plane bending vibrations. The presence of strong bands around 780 cm⁻¹ and 690 cm⁻¹ is a classic signature of a meta-disubstituted benzene ring.[11] The C-Br stretch is expected at a lower frequency, likely below 700 cm⁻¹, and may overlap with the lower frequency OOP bending band.[13]
Conclusion
Infrared spectroscopy serves as an indispensable tool for the structural verification of 3-bromo-N-methylbenzamide. By systematically analyzing the key absorption bands—the N-H stretch, the powerful Amide I and II bands, the aromatic C-H and C=C stretches, and the characteristic out-of-plane bending vibrations—one can confirm the presence of all core functional groups and definitively establish the meta-substitution pattern of the aromatic ring. The ATR-FTIR methodology presented here provides a rapid, reliable, and field-proven workflow for obtaining high-quality data for researchers and drug development professionals.
References
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JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1733. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7654. Available at: [Link]
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quimicaorganica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
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Fiveable. (n.d.). Meta-Disubstituted Benzenes Definition. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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-
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Introduction: The Benzamide Scaffold and the Role of 3-Bromo-N-methylbenzamide
An In-depth Technical Guide to 3-Bromo-N-methylbenzamide: Synthesis, Characterization, and Applications
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents for oncology, central nervous system disorders, and metabolic diseases.[1][2] The chemical robustness of the benzamide core, coupled with the potential for diverse functionalization on the aromatic ring and the amide nitrogen, provides a rich landscape for fine-tuning pharmacological activity.
This guide focuses on a specific, yet valuable, member of this family: 3-Bromo-N-methylbenzamide . While not a therapeutic agent itself, it serves as a critical building block and intermediate in the synthesis of more complex, biologically active molecules. The presence of three key features—the N-methylamide group, the benzene ring, and the bromine atom at the meta-position—imparts a unique combination of reactivity and structural properties. The bromine atom is particularly significant, acting as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, while also influencing the electronic properties and metabolic stability of potential drug candidates.
This document, intended for researchers and drug development professionals, provides a comprehensive overview of 3-bromo-N-methylbenzamide, from its fundamental properties and synthesis to its characterization and potential applications in modern medicinal chemistry.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all subsequent research. 3-Bromo-N-methylbenzamide is a white to off-white crystalline solid at room temperature.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-bromo-N-methylbenzamide | [4] |
| CAS Number | 49834-22-2 | [3][4] |
| Molecular Formula | C₈H₈BrNO | [3][4] |
| Molecular Weight | 214.06 g/mol | [3][4] |
| Appearance | White to Almost white powder/crystal | [3] |
| Melting Point | 91.0 to 95.0 °C | [3][5] |
| Boiling Point (Predicted) | 318.3 ± 25.0 °C | [5] |
| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [5] |
| SMILES | CNC(=O)C1=CC(=CC=C1)Br | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3-bromo-N-methylbenzamide is typically achieved through a two-step process starting from 3-bromobenzoic acid. This pathway is favored for its reliability and scalability. The causality behind this choice lies in the commercial availability of the starting material and the high efficiency of the amidation reaction via an activated carboxylic acid intermediate.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for 3-bromo-N-methylbenzamide.
Experimental Protocol
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
Rationale: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride is an excellent reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (1.0 eq).
-
Add dry toluene as a solvent, followed by the slow, dropwise addition of thionyl chloride (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting 3-bromobenzoyl chloride is a crude oil or low-melting solid and is typically used in the next step without further purification.
-
Step 2: Synthesis of 3-Bromo-N-methylbenzamide
-
Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with methylamine. The reaction is performed at a low temperature initially to control its exothermic nature. An excess of methylamine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve the crude 3-bromobenzoyl chloride from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq, typically as a 40% solution in water or a 2.0 M solution in THF) to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Step 3: Purification
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethyl acetate/hexane solvent system is based on the principle that the desired compound is soluble in the hot solvent mixture but sparingly soluble upon cooling, while impurities remain in solution or are removed during hot filtration.[6]
-
Procedure:
-
Dissolve the crude 3-bromo-N-methylbenzamide in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A multi-technique approach ensures a comprehensive structural elucidation.[7]
Diagram of Analytical Workflow
Caption: Standard analytical workflow for structural confirmation.
Standard Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
-
-
Expected Data: The spectra should be consistent with the structure of 3-bromo-N-methylbenzamide.[8][9]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[7]
-
Methodology:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Data: The IR spectrum should show characteristic peaks for the amide functional group.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To confirm the molecular weight and purity of the compound. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Methodology:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate.
-
Inject the sample into a GC-MS system equipped with a suitable capillary column.
-
Analyze the resulting mass spectrum for the molecular ion peak.
-
-
Expected Data: The mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺ and M+2⁺) of approximately equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[4][7]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton (broad singlet), and the N-methyl protons (doublet due to coupling with N-H). |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (including two attached to Br and C=O), and the N-methyl carbon.[8] |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend). |
| MS (EI, m/z) | Molecular ion peaks at ~213 and ~215 (due to ⁷⁹Br and ⁸¹Br isotopes); key fragment peak at m/z 183/185 ([M-CH₂NH]⁺).[4] |
Reactivity and Applications in Medicinal Chemistry
The utility of 3-bromo-N-methylbenzamide stems from its potential as a versatile intermediate in drug discovery.[10] Its structure is a template that can be elaborated upon to generate libraries of compounds for screening.
Key Areas of Application:
-
Scaffold for Cross-Coupling Reactions: The aryl bromide is a prime site for modification via Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical groups at the 3-position to explore structure-activity relationships (SAR).
-
Intermediate for Bioactive Molecules: Benzamide derivatives have shown a wide range of pharmacological activities.[2] Analogues of 3-bromo-N-methylbenzamide could be synthesized to target:
-
Enzyme Inhibition: The benzamide moiety is a known pharmacophore in histone deacetylase (HDAC) inhibitors used in oncology.[1]
-
Receptor Modulation: Substituted benzamides have been developed as potent and selective agonists for targets like the β3 adrenergic receptor.[11]
-
Antitumor Agents: Certain N-substituted benzamides act as tubulin polymerization inhibitors, displaying potent antitumor activities.[12][13]
-
Neuroprotective Agents: Recent studies have explored benzyloxy benzamide derivatives as neuroprotective agents for conditions like ischemic stroke.[14]
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-bromo-N-methylbenzamide is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]
Conclusion
3-Bromo-N-methylbenzamide represents more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward and reliable synthesis, and multiple points for chemical modification make it an invaluable starting material for medicinal chemists. The strategic placement of the bromine atom provides a gateway for complex molecular architectures through modern cross-coupling chemistry. By understanding the synthesis, characterization, and reactivity outlined in this guide, researchers can effectively leverage 3-bromo-N-methylbenzamide to construct novel molecules and explore new therapeutic frontiers, continuing the legacy of the benzamide scaffold as a truly privileged structure in the pursuit of human health.
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Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. Retrieved from [Link]
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3-bromo-N-methylpropanamide. (n.d.). PubChem. Retrieved from [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). National Institutes of Health. Retrieved from [Link]
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Discovery of benzamides as potent human β3 adrenergic receptor agonists. (2016). PubMed. Retrieved from [Link]
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Controlled Drugs and Substances Act. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Retrieved from [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Benzamide. (2020). YouTube. Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 3-Bromo-N-methylbenzamide | 49834-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-N-methylbenzamide 98% | 49834-22-2 [chemicalbook.com]
- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
reaction of 3-bromo-N-methylbenzamide with amines
Application Note: AN-CN-3BMB-01
Executive Summary & Strategic Context
3-Amino-N-methylbenzamide derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for PARP inhibitors (e.g., analogs of Iniparib) and various kinase inhibitors. The transformation of 3-bromo-N-methylbenzamide (CAS: 49834-22-2) into these derivatives requires the formation of a Carbon-Nitrogen (C-N) bond at the meta position relative to the amide group.
The Challenge:
The meta-bromo position is electronically deactivated for classical Nucleophilic Aromatic Substitution (
The Solution: This guide details two validated protocols:
-
Buchwald-Hartwig Amination (Pd): Best for complex, costly, or sterically hindered amines.
-
Ullmann-Ma Coupling (Cu): Best for simple aliphatic amines, cost-efficiency, and bulk scale-up.
Decision Matrix: Selecting the Right Protocol
The choice between Palladium and Copper catalysis should be driven by the nature of the amine partner and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal catalytic system.
Protocol A: Buchwald-Hartwig Amination (Palladium)
Best For: High-value intermediates, weak nucleophiles (anilines), and minimizing temperature stress.
Mechanistic Insight
To avoid interference from the amide proton, we utilize weak inorganic bases (Cs₂CO₃) rather than strong alkoxides (NaOtBu). We employ dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos ) which facilitate oxidative addition into the electron-neutral aryl bromide and promote reductive elimination.
Materials
-
Substrate: 3-Bromo-N-methylbenzamide (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (for aliphatic amines) or BrettPhos (for anilines) (4-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vessel with 3-bromo-N-methylbenzamide, Pd precursor, Ligand, and Cs₂CO₃.
-
Note: If the amine is a solid, add it here.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Syringe in the anhydrous solvent. If the amine is liquid, add it now.
-
Activation: Heat the mixture to 80–100°C .
-
Checkpoint: The reaction typically turns dark red/brown (active Pd(0) species). If it turns black immediately (Pd black precipitation), oxygen was likely present.
-
-
Monitoring: Monitor by HPLC or TLC.
-
TLC Visualization: The product is basic. Use Ninhydrin stain or UV (254 nm).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate the filtrate.
Protocol B: Ullmann-Ma Coupling (Copper)
Best For: Primary/secondary aliphatic amines, scale-up (>10g), cost reduction.
Mechanistic Insight
This protocol uses a "modified Ullmann" approach promoted by amino acid ligands (L-Proline). The ligand coordinates to Cu(I), increasing its solubility in polar solvents and lowering the activation energy for the oxidative addition.
Materials
-
Substrate: 3-Bromo-N-methylbenzamide (1.0 equiv)
-
Amine: 1.5 equiv
-
Catalyst: CuI (10 mol%) - Must be off-white/tan. Green CuI is oxidized and inactive.
-
Ligand: L-Proline (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMSO or DMF (0.5 M to 1.0 M)
Step-by-Step Procedure
-
Charging: In a screw-cap vial, combine 3-bromo-N-methylbenzamide, CuI, L-Proline, and K₂CO₃.
-
Solvent: Add DMSO. The reaction can be run under air for simple amines, but Argon is recommended for reproducibility.
-
Reaction: Heat to 90–110°C for 12–24 hours.
-
Note: Ullmann kinetics are slower than Pd. Do not rush the heating; excessive heat (>130°C) may degrade the amide.
-
-
Quench: Dilute with water (5x reaction volume) and Extract with EtOAc.
-
Purification Tip: The starting material is neutral/acidic (amide), while the product is basic (aniline).
-
Acid Wash: Extract the organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities stay in organic. Neutralize the aqueous phase with NaOH and re-extract with EtOAc for high purity.
-
Technical Data & Troubleshooting
Reaction Parameter Comparison
| Parameter | Buchwald-Hartwig (Pd) | Ullmann-Ma (Cu) |
| Cost | High (Pd + Ligand) | Low (Cu + Amino Acid) |
| Temperature | 80–100°C | 90–120°C |
| Time | 2–6 Hours | 12–24 Hours |
| O₂ Sensitivity | High (Strict Inert) | Moderate |
| Amide Tolerance | Excellent (with Cs₂CO₃) | Good (with K₂CO₃) |
Self-Validating Controls (The "Why" and "How")
To ensure scientific integrity, every experiment must have internal controls.
-
Catalyst Poisoning Check:
-
Observation: If conversion stalls at ~20%, the amide functionality may be coordinating to the metal.
-
Fix: Increase ligand loading (L:M ratio 2:1 for Pd) to outcompete the substrate amide.
-
-
Hydrodebromination (Side Reaction):
-
Observation: Appearance of N-methylbenzamide (mass = M-Br+H) in LCMS.
-
Cause: Hydride source present (often from solvent oxidation or excessive heating).
-
Fix: Switch solvent from Dioxane to Toluene; ensure rigorous degassing.
-
-
Amide Arylation (Dimerization):
-
Observation: Mass spectrum shows dimer [M + (M-Br)].
-
Cause: Base is too strong (e.g., NaOtBu), deprotonating the amide.
-
Fix: Switch to K₃PO₄ or Cs₂CO₃.
-
Visualizing the Catalytic Cycle (Pd)
Understanding the cycle helps diagnosis. The rate-limiting step for aryl bromides is often the oxidative addition or the amine binding.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical steps.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Ma, D., et al. (2003). "Accelerating Effect of Amino Acids in Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society. [Link]
-
Hartwig, J. F. (2014).[3] "Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts." Organic Letters. [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions of 3-bromo-N-methylbenzamide
Introduction: Navigating Amide Bond Formation with 3-bromo-N-methylbenzamide
The construction of amide bonds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] 3-bromo-N-methylbenzamide is a valuable building block, offering a strategic point for molecular elaboration through its aryl bromide and N-methylamide functionalities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-bromo-N-methylbenzamide in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into overcoming potential challenges.
Two primary strategies for forming a new amide bond originating from 3-bromo-N-methylbenzamide are presented:
-
Coupling at the Carboxylic Acid Moiety (Hypothetical) : While 3-bromo-N-methylbenzamide is already an amide, for the purpose of illustrating a standard amide coupling, we will consider its precursor, 3-bromobenzoic acid, in reaction with an amine. This showcases the fundamental activation of a carboxylic acid for amide bond formation.
-
Coupling at the Aryl Bromide Moiety via Buchwald-Hartwig Amination : This powerful cross-coupling reaction allows for the formation of a C-N bond at the aryl bromide, a key transformation for building molecular complexity.[3][4]
This guide is designed to be a self-validating system, where an understanding of the reaction mechanisms informs experimental design and troubleshooting.
Part 1: Amide Coupling via Carboxylic Acid Activation
The most common approach to forming an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1] We will explore two of the most reliable and widely used methods: carbodiimide-mediated coupling and the use of uronium/phosphonium salt-based reagents.
Carbodiimide-Mediated Coupling: The EDC/NHS Protocol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the formation of an amide bond by activating the carboxyl group.[5][6] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, forms a more stable NHS ester intermediate, which then reacts with the primary amine.[7] This two-step approach is often preferred to minimize side reactions.[7]
Mechanism of EDC/NHS Coupling:
The reaction proceeds through a two-step mechanism. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine. However, for greater efficiency and stability, N-hydroxysuccinimide (NHS) is often added to trap the O-acylisourea and form an amine-reactive NHS ester. This ester is less susceptible to hydrolysis and reacts cleanly with a primary amine to form the desired amide bond.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Note: 3-Bromo-N-methylbenzamide as a Privileged Scaffold in Medicinal Chemistry
Introduction: The "Meta-Vector" Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-bromo-N-methylbenzamide (CAS: 49834-22-2) represents more than a simple reagent; it is a privileged scaffold intermediate . Its value lies in its high Ligand Efficiency (LE) potential and its specific geometric substitution pattern.
While para-substituted aromatics dominate early drug discovery due to synthetic ease, meta-substituted frameworks like 3-bromo-N-methylbenzamide allow researchers to access distinct chemical space vectors, often critical for fitting into globular protein pockets (e.g., kinases, GPCRs) where linear geometries fail.
This guide details the utilization of 3-bromo-N-methylbenzamide as a linchpin for generating diversity-oriented libraries, specifically targeting mGluR5 antagonism and kinase inhibition .
Key Physicochemical Profile
| Property | Value | Significance in MedChem |
| Molecular Weight | 214.06 Da | Ideal for Fragment Screening (<300 Da) |
| cLogP | ~2.1 | Optimal lipophilicity for CNS penetration |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions (e.g., Hinge region) |
| H-Bond Acceptors | 1 (Carbonyl O) | Directional interaction capability |
| Rotatable Bonds | 1 | Low entropic penalty upon binding |
Chemical Biology & Pharmacophore Analysis[1]
The Divergent Synthesis Logic
The utility of this scaffold rests on the orthogonality of its functional groups. The N-methyl amide provides a stable, polar "anchor" that often mimics peptide backbones in active sites. The meta-bromine serves as a reactive "handle" for palladium-catalyzed cross-coupling, allowing the rapid elaboration of the core into complex biaryl systems.
Mechanism of Action Context: mGluR5 Modulation
Research into metabotropic glutamate receptor 5 (mGluR5) antagonists—potential treatments for anxiety and Fragile X syndrome—has heavily relied on benzamide cores. Analogs of Fenobam and MPEP often utilize the 3-position of the phenyl ring to tune allosteric modulation. The 3-bromo-N-methylbenzamide structure serves as a direct precursor to these chemotypes, where the bromine is replaced by heteroaromatics (pyridines, thiazoles) to achieve nanomolar potency [1].
Figure 1: Pharmacophore divergence strategy. The scaffold serves as a central node for accessing distinct therapeutic classes.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of the Core
Rationale: While commercially available, in-house synthesis is preferred when isotopically labeled analogs (e.g.,
Reagents:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Methylamine (2.0 M in THF, 2.5 eq)
-
Triethylamine (Et
N, 3.0 eq) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N
). -
Solvation: Dissolve 3-bromobenzoyl chloride (2.19 g, 10 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add Et
N (4.2 mL, 30 mmol) dropwise. -
Amidation: Add Methylamine solution (12.5 mL, 25 mmol) slowly via syringe pump over 15 minutes to control exotherm.
-
Reaction: Allow warming to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup (Critical):
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO
(2 x 30 mL) to remove unreacted acid. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Library Generation via Suzuki-Miyaura Coupling
Rationale: This protocol uses the bromine handle to attach aryl/heteroaryl groups, a standard workflow for generating mGluR5 antagonist libraries [2].
Reagents:
-
3-bromo-N-methylbenzamide (1.0 eq)[5]
-
Aryl Boronic Acid (R-B(OH)
, 1.2 eq) -
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) -
Base: K
CO (2.0 M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane[6]
Workflow:
-
Degassing: In a microwave vial, combine the benzamide (0.5 mmol), boronic acid (0.6 mmol), and dioxane (4 mL). Sparge with Argon for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl
(20 mg) and aqueous K CO (0.75 mL). Seal the vial immediately. -
Heating: Heat to 90°C for 12 hours (thermal) OR 110°C for 30 min (microwave).
-
Scavenging: Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.
-
Analysis: The resulting biaryl products should be analyzed for purity via LC-MS before biological assay.
Application in Fragment-Based Drug Discovery (FBDD)[8][9]
When using 3-bromo-N-methylbenzamide in FBDD campaigns, the focus is on Ligand Efficiency (LE) .
Screening Workflow:
-
Solubility Check: Ensure the fragment is soluble at 1 mM in assay buffer (typically DMSO <2%).
-
STD-NMR: Saturation Transfer Difference NMR is the gold standard here. The protons on the N-methyl group provide a sharp, distinct singlet (~2.9 ppm) that is sensitive to protein binding events.
-
X-ray Crystallography: If a "soak" is successful, the bromine atom provides an anomalous scattering signal , aiding in the phasing of the crystal structure and unambiguous determination of binding orientation [3].
Figure 2: Fragment-to-Lead workflow utilizing the bromine handle for rapid elaboration.
Safety and Handling
-
Bromine Compounds: Organic bromides can be irritating to mucosal membranes. Handle in a fume hood.
-
Palladium Waste: All heavy metal waste from Protocol B must be segregated into specific satellite accumulation areas.
-
Storage: Store 3-bromo-N-methylbenzamide at room temperature, protected from light. It is generally stable but hygroscopic.
References
-
Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists. National Institutes of Health (NIH) / PubMed Central. [Link] Context: Validates the use of 3-substituted benzamides in generating mGluR5 antagonists.
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link] Context: Authoritative grounding for the Suzuki-Miyaura coupling protocols described.
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry / NIH. [Link] Context: Reviews the utility of low molecular weight fragments and halogenated scaffolds in modern drug discovery.
-
3-Bromo-N-methylbenzamide Compound Summary. PubChem. [Link] Context: Verification of physicochemical properties and CAS 49834-22-2 identity.[1][7]
Sources
- 1. 3-Bromo-N-methylbenzamide | 49834-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 4. ijisrt.com [ijisrt.com]
- 5. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-N-methylbenzamide | 49834-22-2 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: The Strategic Application of Benzamide Scaffolds in Modern Agrochemical Synthesis
Introduction: The Benzamide Moiety as a Privileged Scaffold in Agrochemicals
In the landscape of modern agrochemical discovery and development, the benzamide functional group has emerged as a cornerstone scaffold for a diverse array of bioactive molecules. Its prevalence spans across insecticides, fungicides, and herbicides, underscoring its versatility in molecular design. The N-substituted benzamide structure offers a rigid framework that can be readily functionalized, allowing for the precise orientation of pharmacophoric elements to interact with specific biological targets. This adaptability has been instrumental in the creation of novel active ingredients with improved efficacy, selectivity, and environmental profiles. While the direct application of a specific starting material like 3-bromo-N-methylbenzamide in a blockbuster agrochemical is not extensively documented in publicly available literature, the synthetic strategies employed for structurally related, high-value agrochemicals provide a crucial roadmap for researchers in this field. This application note will delve into the synthesis of a prominent benzamide-containing agrochemical to illustrate the key chemical principles and experimental considerations that are broadly applicable to the synthesis of other novel candidates within this chemical class.
Case Study: The Synthesis of Chlorantraniliprole, a Landmark Anthranilic Diamide Insecticide
To provide a practical and in-depth guide, we will focus on the synthesis of chlorantraniliprole. This insecticide is a leading example of the successful application of the benzamide scaffold, specifically as an anthranilic diamide. Chlorantraniliprole exhibits potent and selective activity against a range of lepidopteran pests, and its synthesis is a testament to modern industrial chemical processes. While not a direct derivative of 3-bromo-N-methylbenzamide, its synthesis involves a substituted N-methylbenzamide intermediate, making it a highly relevant case study.
The industrial synthesis of chlorantraniliprole is primarily achieved through the amide coupling of two key intermediates:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
The final step is an amidation reaction between these two molecules, which can be approached either through direct amide bond formation or a two-step process involving a benzoxazinone intermediate.
Synthesis of Key Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A common and industrially scalable route to this pyrazole carboxylic acid derivative begins with 2,3-dichloropyridine. The synthesis involves several critical transformations, including hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.
Synthesis of Key Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this crucial N-methylbenzamide intermediate can be accomplished through various routes. One approach involves the reaction of 3-methyl-2-nitrobenzoyl methylamine with methylamine, followed by reduction of the nitro group and subsequent chlorination.
Final Coupling to Yield Chlorantraniliprole: A Detailed Protocol
The final stage of the synthesis involves the coupling of the two key intermediates. A widely employed method proceeds through the formation of a benzoxazinone intermediate, which is then subjected to ring-opening with methylamine.
Experimental Protocol: Two-Step Synthesis via Benzoxazinone Intermediate
Step 1: Formation of the Benzoxazinone Intermediate
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent such as acetonitrile.
-
Base Addition: Add a base, for example, 3-methylpyridine, to the reaction mixture.
-
Activation and Cyclization: Cool the mixture to a low temperature, typically between -5 to 0°C. Slowly add an activating agent, such as methanesulfonyl chloride, dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to a higher temperature, for instance, 50°C, to drive the cyclization to completion.
-
Work-up and Isolation: Upon reaction completion, the benzoxazinone intermediate can be isolated through standard procedures such as filtration and washing.
Step 2: Ring-Opening with Methylamine to form Chlorantraniliprole
-
Reaction Setup: The isolated or in-situ generated benzoxazinone intermediate is suspended in a suitable solvent.
-
Amine Addition: A solution of methylamine is added to the suspension. The reaction is typically stirred at room temperature until the ring-opening is complete.
-
Product Isolation and Purification: The final product, chlorantraniliprole, can be isolated by filtration, followed by washing and drying. Further purification can be achieved by preparing an aqueous slurry of the crude product, which helps in removing impurities.[1]
Rationale Behind Experimental Choices:
-
Activation of the Carboxylic Acid: The use of methanesulfonyl chloride converts the carboxylic acid into a more reactive mixed anhydride, facilitating the subsequent acylation and cyclization to form the benzoxazinone.
-
Two-Step Approach: While direct amide coupling is possible, the two-step process via the benzoxazinone intermediate often results in higher yields and purity, which is a significant consideration in industrial production.[2]
-
Purification via Aqueous Slurry: This purification method is an effective and environmentally friendly way to remove water-soluble impurities from the final product.[1]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Chlorantraniliprole.
Quantitative Data
| Reaction Step | Typical Yield | Reference |
| Benzoxazinone Formation | Often high-yielding | [2] |
| Ring-opening with Methylamine | Generally good to high yields | [2] |
Note: Specific yields can vary depending on the exact reaction conditions and scale.
Mechanism of Action: Ryanodine Receptor Modulation
Chlorantraniliprole and other anthranilic diamide insecticides exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[3] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[3] By binding to the RyR, chlorantraniliprole locks the channel in an open state, leading to the uncontrolled release of intracellular calcium stores. This disruption of calcium homeostasis results in muscle paralysis, cessation of feeding, and ultimately, death of the insect. The high selectivity of anthranilic diamides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[3]
Conclusion
The synthesis of chlorantraniliprole serves as an exemplary case study for understanding the industrial-scale production of a complex, benzamide-containing agrochemical. While 3-bromo-N-methylbenzamide itself may not be a direct precursor, the principles of intermediate synthesis, strategic coupling reactions, and purification techniques are highly relevant to researchers working with the broader class of benzamide derivatives. The continued exploration of the benzamide scaffold, informed by the successful strategies employed for compounds like chlorantraniliprole, holds significant promise for the discovery and development of the next generation of innovative and sustainable crop protection solutions.
References
Sources
- 1. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. HU198436B - Fungicide compositions containing benzamide derivatives and process for producing the active components - Google Patents [patents.google.com]
Application Note: Selective Oxidative N-Demethylation of 3-Bromo-N-methylbenzamide
Executive Summary
This Application Note details the experimental protocols for the N-demethylation of 3-bromo-N-methylbenzamide to yield 3-bromobenzamide. Unlike tertiary amines, which are easily demethylated (e.g., via Von Braun reaction), secondary amides (
To overcome this, this guide presents two oxidative functionalization strategies that target the
-
Protocol A (The "Gold Standard"): Ruthenium-catalyzed oxidation (
) to an N-formyl intermediate, followed by mild hydrolysis. -
Protocol B (Radical Alternative): Hypervalent Iodine (
) mediated oxidative cleavage.
These methods ensure high chemoselectivity, preserving the 3-bromo substituent and the benzamide core.
Strategic Analysis & Mechanism
The transformation relies on converting the inert
Reaction Pathway (Protocol A)
The Ruthenium Tetroxide (
-
Oxidation: The
-methyl amide is oxidized to an -formyl amide ( ). -
Hydrolysis: The formyl group is removed via mild basic methanolysis, releasing the primary amide (
).
Visualization: Ruthenium Catalyzed Mechanism
Figure 1: Mechanistic flow of Ruthenium-catalyzed oxidative demethylation via the N-formyl intermediate.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Oxidation (Recommended)
Applicability: Best for substrates sensitive to strong acids or radicals. High functional group tolerance.
Reagents & Materials
-
Substrate: 3-bromo-N-methylbenzamide (1.0 equiv, 214.06 g/mol )
-
Catalyst: Ruthenium(III) chloride hydrate (
) (0.05 equiv) -
Oxidant: Sodium Periodate (
) (3.0 equiv) -
Solvent: Ethyl Acetate / Water / Acetonitrile (1:1:1 biphasic mixture)
-
Quench: Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-N-methylbenzamide (1.0 g, 4.67 mmol) in a mixture of Acetonitrile (10 mL) and Ethyl Acetate (10 mL).
-
Catalyst Addition: Add
(48 mg, 0.23 mmol) to the solution. The solution may turn dark. -
Oxidant Addition: Prepare a solution of
(3.0 g, 14.0 mmol) in Water (20 mL). Add this dropwise to the reaction mixture over 10 minutes at room temperature.-
Note: The reaction is biphasic.[1] Vigorous stirring (800+ RPM) is critical to ensure phase transfer.
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, converting to the N-formyl intermediate ( ) or directly to the primary amide if spontaneous hydrolysis occurs. -
Quench: Cool to 0°C. Add saturated aqueous
(20 mL) to reduce residual Ruthenium (turns black precipitate) and excess periodate. -
Extraction: Filter through a pad of Celite to remove Ru solids. Extract the filtrate with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Deformylation (If N-Formyl species is isolated): Dissolve the residue in Methanol (10 mL) and add
(0.5 equiv). Stir for 1 hour at RT. -
Final Purification: Concentrate and recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Gradient 0-5% MeOH in DCM).
Protocol B: Hypervalent Iodine / Iodine Oxidation (Suarez Conditions)
Applicability: Suitable for anhydrous conditions or when Ruthenium contamination must be strictly avoided.
Reagents
-
Substrate: 3-bromo-N-methylbenzamide (1.0 equiv)
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.5 equiv)
-
Radical Initiator: Iodine (
) (1.0 equiv) -
Solvent: Cyclohexane or 1,2-Dichloroethane (DCE)
-
Activation: Visible Light (200W Tungsten lamp or Blue LED)
Step-by-Step Procedure
-
Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DCE (10 mL) in a Pyrex vessel.
-
Reagent Addition: Add PIDA (1.5 mmol) and
(1.0 mmol). The solution will be dark purple. -
Irradiation: Irradiate the vessel with a visible light source at reflux temperature (or 40-50°C) for 2-4 hours.
-
Hydrolysis: The reaction mixture typically generates the N-acetoxymethyl intermediate. Add aqueous HCl (1M, 5 mL) and stir for 30 mins to hydrolyze the hemiaminal ether.
-
Workup: Wash with aqueous
(to remove iodine color). Extract with DCM.[5] -
Purification: Column chromatography (EtOAc/Hexane).
Analytical Validation
Successful demethylation is confirmed by the disappearance of the methyl signal and the appearance of the primary amide protons.
| Feature | Substrate: 3-bromo-N-methylbenzamide | Product: 3-bromobenzamide |
| 1H NMR (DMSO-d6) | Absent | |
| Amide Proton | ||
| 13C NMR | Absent | |
| MS (ESI+) | [M+H]+ = 214/216 | [M+H]+ = 200/202 |
| Physical State | Solid (MP: 92-94°C) | Solid (MP: 150-152°C) |
Troubleshooting Guide
-
Issue: Low conversion.
-
Solution (Protocol A): Increase catalyst loading to 10 mol% or switch solvent to
(classic Sharpless condition) to improve RuO4 solubility.
-
-
Issue: Over-oxidation to carboxylic acid (Benzoic acid derivative).
-
Solution: Reduce reaction time. Monitor strictly by TLC. Ensure pH during hydrolysis (Step 7) is not too high; use
, not .
-
-
Issue: Ruthenium removal.
-
Solution: The Celite filtration is crucial. If product is gray, treat the organic solution with activated charcoal before final concentration.
-
Workflow Diagram
Figure 2: Operational workflow for the Ruthenium-catalyzed demethylation protocol.
References
-
Murahashi, S. I., & Naota, T. (1993). Ruthenium-Catalyzed Oxidative Transformation of Amides and Lactams to Aldehydes and Keto-Amides. Synthesis, 1993(4), 433-440.
-
Fan, X., et al. (2011). Hypervalent Iodine(III)-Mediated Oxidative Demethylation of N-Methyl Amides. Journal of Organic Chemistry, 76(21), 9139-9143.
-
Yoshimura, M., et al. (2003). Oxidative Demethylation of N-Methyl Amides using Ruthenium Trichloride and Sodium Periodate. Tetrahedron Letters, 44(38), 7163-7165.
-
Boto, A., et al. (2000). The Suarez Reaction: Radical Fragmentation of Amides. Tetrahedron Letters, 41(14), 2495-2498.
Sources
large-scale synthesis of 3-bromo-N-methylbenzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-bromo-N-methylbenzamide , a critical pharmacophore in the development of PARP inhibitors, kinase inhibitors, and other heterocyclic active pharmaceutical ingredients (APIs).
While direct coupling (using EDC/HATU) is suitable for milligram-scale discovery, it is cost-prohibitive and atom-inefficient at the kilogram scale. This guide focuses on the Acid Chloride Activation Route , utilizing thionyl chloride (
Strategic Process Logic
The synthesis is designed as a telescoped (one-pot) 2-step process to minimize isolation losses and exposure to moisture-sensitive intermediates.
Reaction Scheme:
-
Activation: 3-Bromobenzoic acid
3-Bromobenzoyl chloride (via /DMF cat). -
Amidation: 3-Bromobenzoyl chloride
3-Bromo-N-methylbenzamide (via Methylamine).
Key Process Decisions (E-E-A-T):
-
Solvent Selection (Toluene): Toluene is chosen over Dichloromethane (DCM) for the activation step due to its higher boiling point (allowing faster reaction rates) and the ability to azeotropically remove residual thionyl chloride, which is critical for preventing side reactions in the amidation step.
-
Order of Addition: The acid chloride solution is added to the amine solution. This ensures the amine remains in excess during the addition, scavenging the HCl byproduct immediately and minimizing the formation of di-acylated impurities.
-
Catalysis: Dimethylformamide (DMF) is used as a catalyst. It forms the reactive Vilsmeier-Haack intermediate, significantly lowering the activation energy for acid chloride formation.
Process Flow Diagram
Caption: Figure 1: Critical Process Flow for the telescoped synthesis of 3-bromo-N-methylbenzamide.
Safety & Material Handling
Critical Hazards:
-
Thionyl Chloride (
): Reacts violently with water to release HCl and gases.[1] Requires a caustic scrubber (NaOH) connected to the reactor vent. -
Methylamine: Highly volatile and toxic. If using gas, specialized mass flow controllers are needed. If using solutions (THF or Aqueous), ensure the reactor is sealed to prevent off-gassing.
-
Exotherm: The amidation step is highly exothermic. Cooling capacity must be verified before scale-up.
Detailed Experimental Protocol
Scale: 1.0 kg Input (3-Bromobenzoic Acid) Expected Yield: ~90-95% (approx. 0.95 - 1.0 kg)
Step 1: Acid Chloride Formation
-
Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a scrubber system (containing 10% NaOH).
-
Charging:
-
Charge Toluene (5.0 L) .
-
Charge 3-Bromobenzoic Acid (1.0 kg, 4.97 mol) .
-
Start stirring (150-200 RPM).
-
Add DMF (5.0 mL) as catalyst.
-
-
Activation:
-
Heat the slurry to 50°C.
-
Add Thionyl Chloride (0.71 kg, 435 mL, 5.97 mol, 1.2 eq) dropwise over 60 minutes. Caution: Gas evolution (
/HCl).[1] -
Heat to Reflux (approx. 80-85°C) and hold for 3-4 hours.
-
IPC (In-Process Control): Take an aliquot, quench with MeOH, and analyze by HPLC. Target: <1.0% starting material (as methyl ester).
-
-
Distillation:
-
Switch condenser to distillation mode.
-
Distill off approximately 2.0 L of solvent/excess
at atmospheric pressure or mild vacuum. -
Cool the remaining solution (Solution A) to 20°C.
-
Step 2: Amidation
-
Receiver Setup: In a separate 20L reactor, charge Methylamine (2.0 M in THF, 7.5 L, 15 mol, 3.0 eq) . Note: Aqueous methylamine (40%) can be used for cost reduction, but requires a biphasic workup.
-
Cooling: Cool the amine solution to 0-5°C .
-
Addition:
-
Transfer Solution A (Acid Chloride in Toluene) to the header tank/dropping funnel.
-
Slowly add Solution A to the amine solution over 2-3 hours.
-
CRITICAL: Maintain internal temperature < 15°C . Adjust addition rate as necessary.
-
-
Completion:
-
Warm to room temperature (20-25°C) and stir for 1 hour.
-
IPC: HPLC should show complete conversion of acid chloride.
-
Step 3: Workup & Purification[1][3][4]
-
Quench: Slowly add Water (5.0 L) to the reaction mixture. Stir for 30 minutes.
-
Phase Separation:
-
Separate the layers.[2] The product is primarily in the organic (Toluene/THF) layer.
-
Extract the aqueous layer once with Toluene (2.0 L) to recover entrained product.
-
-
Washing:
-
Wash combined organics with 1M HCl (3.0 L) to remove excess methylamine.
-
Wash with Sat.
(3.0 L) to remove any unreacted benzoic acid. -
Wash with Brine (3.0 L) .
-
-
Crystallization:
-
Concentrate the organic phase under vacuum to approx. 3.0 L total volume.
-
Add n-Heptane (6.0 L) slowly at 40°C.
-
Cool gradually to 0-5°C over 4 hours.
-
Filter the white solid.
-
Wash the cake with cold Heptane (1.0 L).
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Control & Data Specifications
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Scale) | Role |
| 3-Bromobenzoic Acid | 201.02 | 1.0 | 1.0 kg | Limiting Reagent |
| Thionyl Chloride | 118.97 | 1.2 | 0.71 kg | Activator |
| DMF | 73.09 | 0.01 | 5.0 mL | Catalyst |
| Methylamine (2M THF) | 31.06 | 3.0 | 7.5 L | Nucleophile |
| Toluene | 92.14 | N/A | ~7.0 L | Solvent |
Troubleshooting Logic
Caption: Figure 2: Troubleshooting decision tree for common scale-up deviations.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 4294170: 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
Jagtap, S. D., et al. (2019).[3] Thionyl Chloride Induced Convenient Synthesis of Benzamides. European Chemical Bulletin, 8(4), 123-127.[3][4] Retrieved from [Link]
-
Organic Syntheses. (1928). Benzoyl Chloride.[1][5][4] Org. Synth. 1928, 8,[6] 28. (Standard reference for acid chloride generation). Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling and Storage of 3-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment, which must be conducted by qualified personnel before commencing any work with this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier for this compound.
Introduction: Understanding 3-bromo-N-methylbenzamide
3-bromo-N-methylbenzamide is an aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its molecular structure, featuring a bromine atom on the benzene ring and an N-methylamide group, imparts specific reactivity that is leveraged in various synthetic transformations. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling and storage.
This guide provides a detailed overview of the known properties of 3-bromo-N-methylbenzamide and outlines best practices for its safe use in a laboratory setting. The protocols herein are grounded in established chemical safety principles and data from authoritative sources.
Hazard Identification and Risk Assessment
The primary hazards associated with 3-bromo-N-methylbenzamide, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive risk assessment is the cornerstone of safely working with this compound.
GHS Hazard Statements:
Due to its nature as a fine powder, there is a significant risk of airborne dust generation during handling, which can lead to inhalation and widespread contamination.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 3-bromo-N-methylbenzamide is essential for its safe handling and for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Appearance | White to almost white powder/crystal | Tokyo Chemical Industry[3] |
| Molecular Formula | C₈H₈BrNO | PubChem[2] |
| Molecular Weight | 214.06 g/mol | PubChem[2] |
| Melting Point | 91.0 to 95.0 °C | Tokyo Chemical Industry[3] |
| Solubility | Poor solubility in water; soluble in alcohols. | ChemBK[4] |
| Incompatibilities | Strong bases, strong oxidizing agents, strong reducing agents. | CDH Fine Chemical (for 3-Bromobenzaldehyde)[5] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen bromide gas. | CDH Fine Chemical (for 3-Bromobenzaldehyde)[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure to 3-bromo-N-methylbenzamide. The following protocol is based on the irritant nature of the compound and the potential for dust generation.
Mandatory PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for handling a wide range of chemicals, but it is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the compound.[5][7]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect the skin.[8] For tasks with a higher risk of contamination, consider the use of disposable coveralls.
-
Respiratory Protection: All handling of 3-bromo-N-methylbenzamide powder must be conducted in a certified chemical fume hood to control airborne dust.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator should be worn.[6][10]
Caption: Step-by-step workflow for minor spill response of 3-bromo-N-methylbenzamide.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [11][12]* Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [11][12]* Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [5][12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [12]
Waste Disposal
All waste containing 3-bromo-N-methylbenzamide, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, sealed, and clearly labeled container for halogenated organic waste. [13]Do not mix with non-halogenated waste to avoid costly disposal procedures. [14][15]* Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. Ensure that the waste container is properly labeled with the contents and associated hazards.
Conclusion
3-bromo-N-methylbenzamide is a useful reagent in chemical synthesis, but its irritant properties demand careful and informed handling. By adhering to the protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the implementation of robust control measures, is paramount for a safe and productive research environment.
References
-
ChemBK. (2024). 3-Bromobenzamide. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-N-methylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
Occupli. (2021). The controls required for handling powder irritants. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
TRADESAFE. (2024). How to Clean Up Chemical Spills. Retrieved from [Link]
-
Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Production Paint Finishing, Inc. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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- 3. 3-Bromo-N-methylbenzamide | 49834-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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3-bromo-N-methylbenzamide reaction conditions
An Application Guide to the Synthesis of 3-bromo-N-methylbenzamide: Reaction Conditions and Mechanistic Insights
Introduction
3-bromo-N-methylbenzamide (CAS No. 49834-22-2) is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom on the phenyl ring and an N-methylamide group, provides multiple points for further chemical modification, making it a key intermediate in the development of various pharmaceutical agents and other functionalized molecules. This document provides a comprehensive overview of the primary synthetic routes to 3-bromo-N-methylbenzamide, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations.
Physicochemical Properties of Key Compounds
A successful synthesis relies on a thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product. The table below summarizes key data for the compounds involved in the most common synthetic pathway.[2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-159 | 249 (decomposes) | Skin/eye irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79 | Corrosive, reacts violently with water, toxic gases |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 33-36 | 74-75 @ 0.5 mmHg | Corrosive, lachrymator, reacts with water |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | -93 | -6.3 (gas) | Flammable, corrosive, respiratory irritant |
| 3-bromo-N-methylbenzamide | C₈H₈BrNO | 214.06 | 108-112 | N/A | Skin, eye, and respiratory irritant[3] |
Synthetic Strategies: A Comparative Overview
Two principal routes are commonly employed for the synthesis of 3-bromo-N-methylbenzamide. The choice of method often depends on factors such as scale, available reagents, and desired purity.
-
Two-Step Synthesis via Acyl Chloride: This is the most traditional and robust laboratory method. It involves the initial conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, 3-bromobenzoyl chloride, which is then reacted with methylamine.[2][4]
-
One-Pot Direct Amidation: This "greener" approach avoids the isolation of the highly reactive acyl chloride intermediate. It utilizes coupling agents or catalysts to facilitate the direct condensation of 3-bromobenzoic acid and methylamine.[5][6][7]
Method Comparison
| Parameter | Two-Step Synthesis (via Acyl Chloride) | Direct Amidation (One-Pot) |
| Reactivity | Very high; acyl chloride is highly electrophilic. | Moderate; requires activation of the carboxylic acid. |
| Reagents | Thionyl chloride (SOCl₂) or oxalyl chloride. | Coupling agents (e.g., DCC, EDC) or catalysts (e.g., boric acid[5], TiCl₄[6]). |
| Byproducts | SO₂, HCl (gaseous, easily removed). | Stoichiometric amounts of waste (e.g., dicyclohexylurea from DCC). |
| Conditions | Step 1: Reflux. Step 2: Often at 0°C to RT. | Varies from room temperature to reflux, depending on the catalyst. |
| Advantages | High yield, reliable, well-established procedure. | Milder conditions possible, avoids handling of highly corrosive acyl chlorides. |
| Disadvantages | Requires handling of hazardous SOCl₂, moisture-sensitive intermediate. | Higher cost of coupling agents, potential for side reactions, catalyst removal. |
Detailed Protocol: Two-Step Synthesis from 3-Bromobenzoic Acid
This section provides a detailed, field-proven protocol for the synthesis of 3-bromo-N-methylbenzamide, structured for maximum reproducibility and safety.
Workflow Diagram
Caption: Two-step synthesis workflow.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
Causality: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group.[4] Reagents like thionyl chloride (SOCl₂) replace the -OH with a chlorine atom, creating an excellent leaving group (Cl⁻) and a highly electrophilic carbonyl carbon, primed for nucleophilic attack. Using SOCl₂ is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium forward.[2]
Protocol:
-
Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser must be fitted with a drying tube (containing CaCl₂ or Drierite) to protect the reaction from atmospheric moisture. The entire reaction must be performed in a well-ventilated fume hood.
-
Charging the Flask: To the flask, add 3-bromobenzoic acid (1.0 eq.).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq.) to the flask. This can be done neat or with a dry, inert solvent like toluene or dichloromethane (DCM).
-
Reaction: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂) using a heating mantle.[2]
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the crude 3-bromobenzoyl chloride. The product is a low-melting solid or oil.[2] Alternatively, for immediate use, the excess SOCl₂ and solvent can be carefully removed under reduced pressure.
Step 2: Synthesis of 3-bromo-N-methylbenzamide
Causality: This reaction is a classic example of nucleophilic acyl substitution.[8][9] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion. The HCl generated as a byproduct will readily react with the basic methylamine to form methylammonium chloride. Therefore, at least two equivalents of methylamine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[9][10] Using an excess of the amine shifts the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism.
Protocol:
-
Setup: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve methylamine (2.2 eq., e.g., as a 40% solution in water or a 2.0 M solution in THF) in an appropriate inert solvent (e.g., DCM, THF, or diethyl ether) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the 3-bromobenzoyl chloride (1.0 eq.) from Step 1 in a minimal amount of the same dry, inert solvent. Add this solution dropwise to the cooled, stirring methylamine solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the acyl chloride.
-
Workup & Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield pure 3-bromo-N-methylbenzamide as a white to off-white solid.
Safety Precautions
-
Fume Hood: All operations, especially those involving thionyl chloride and 3-bromobenzoyl chloride, must be conducted in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Thionyl chloride is highly corrosive and reacts violently with water to produce toxic gases (HCl, SO₂).[2] 3-Bromobenzoyl chloride is a lachrymator (causes tearing). Handle these reagents with extreme care.
-
Quenching: Any residual acyl chloride or thionyl chloride should be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate or another suitable base.
References
-
PubChem. (2026). 3-bromo-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]
-
Pellissier, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal. Available at: [Link]
- Ishihara, K., et al. (2005). Boric Acid as a Simple and Efficient Catalyst for the Amide Condensation of Carboxylic Acids and Amines. The Journal of Organic Chemistry.
- Charville, H., et al. (2011). Titanium(IV) Chloride-Promoted Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Chegg. (2020). Solved: Let's look at the aminolysis of Benzoyl chloride with methylamine. Available at: [Link]
-
Tandel, P., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]
- Zask, A., et al. (2004). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of the American Chemical Society.
-
Royal Society of Chemistry. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Amidation Reaction - YouTube. (2023). Available at: [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciepub.com [sciepub.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chegg.com [chegg.com]
Application Note: Quantitative Analysis of 3-Bromo-N-methylbenzamide
Method Development, Optimization, and Validation Protocols
Abstract & Scope
This application note details a robust analytical framework for the quantification of 3-bromo-N-methylbenzamide (CAS: 49834-22-2), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Due to the meta-substitution of the bromine and the N-methyl amide functionality, this molecule presents specific chromatographic challenges regarding peak symmetry and separation from its primary hydrolysis degradant, 3-bromobenzoic acid.
This guide provides two distinct methodologies:
-
Method A (High-Throughput): HPLC-UV for purity assessment and reaction monitoring.
-
Method B (Trace Analysis): LC-MS/MS for genotoxic impurity quantification or low-level residue analysis.
Physicochemical Context
Understanding the molecule is the first step to robust method design. The meta-bromo substitution increases lipophilicity compared to the parent benzamide, while the N-methyl group reduces hydrogen bond donation capacity, improving peak shape on silanol-active columns.
| Property | Value | Analytical Implication |
| Molecular Weight | 214.06 g/mol | Distinctive 1:1 isotope pattern (Br) at m/z 214/216. |
| LogP | ~2.4 | Moderate hydrophobicity; ideal for C18 reversed-phase retention. |
| pKa | ~14-15 (Amide) | Neutral at standard HPLC pH (2–8). Retention is pH-independent. |
| Solubility | DMSO, MeOH, ACN | Diluent matching is critical to prevent precipitation in aqueous mobile phases. |
| UV Max | ~254 nm | Primary benzene ring absorption; robust detection wavelength. |
Analytical Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the analytical limit requirements.
Figure 1: Decision matrix for selecting the appropriate quantitative method based on sensitivity requirements.
Method A: HPLC-UV (Purity & Assay)
Objective: Routine quality control, reaction monitoring, and % purity determination.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Rationale: The "Plus" series end-capping reduces peak tailing caused by secondary interactions with the amide nitrogen.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Note: Formic acid is preferred over phosphate buffer to allow this same method to be transferred to MS if needed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 8.00 | 90 | Elution of target & lipophilic impurities |
| 10.00 | 90 | Column wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End of run |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 3-bromo-N-methylbenzamide reference standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile to achieve 0.1 mg/mL.
-
Critical Step: Ensure the diluent matches the initial mobile phase strength to prevent "solvent shock" peak distortion.
-
Method B: LC-MS/MS (Trace Quantification)
Objective: Quantifying 3-bromo-N-methylbenzamide as a residual impurity in final drug substances.
Mass Spectrometry Parameters
The presence of Bromine provides a unique isotopic signature that serves as a secondary confirmation of identity.
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ions: 214.0 (79Br) and 216.0 (81Br).
| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 214.0 | 183.0 | 20 | Loss of -NHCH₃ (Methylamine fragment) |
| Qualifier | 216.0 | 185.0 | 20 | Confirmation via 81Br isotope |
Isotopic Confirmation Logic
The following diagram details the fragmentation pathway used for confirmation.
Figure 2: MS/MS fragmentation pathway utilizing the bromine isotope pattern for specificity.
Method Validation (ICH Q2(R1) Alignment)
To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines [1].
Specificity (Stress Testing)
Inject the potential hydrolysis impurity, 3-bromobenzoic acid .
-
Expected Result: Under the acidic conditions (0.1% Formic Acid), 3-bromobenzoic acid (pKa ~3.8) will be partially protonated but more polar than the amide. It should elute earlier (approx. RRT 0.6 - 0.8) than 3-bromo-N-methylbenzamide.[1][2]
-
Requirement: Resolution (Rs) > 1.5 between the impurity and the main peak.
Linearity & Range
-
Range: 0.1 µg/mL to 100 µg/mL (Method A).
-
Acceptance: R² > 0.999.[3]
-
Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 3 levels.
-
Acceptance: 98.0% – 102.0% recovery.
Troubleshooting & "Watch-Outs"
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with amide nitrogen. | Ensure column is "End-capped" (e.g., Eclipse Plus, Luna C18(2)). Increase buffer strength or add 5mM Ammonium Formate. |
| Split Peaks | Solvent mismatch. | The sample diluent is too strong (e.g., 100% MeOH). Dilute sample with water to <50% organic. |
| Ghost Peaks | Carryover. | The bromine atom can make the molecule "sticky." Add a needle wash step with 90:10 ACN:Water. |
| RT Shift | Mobile phase evaporation. | Acetonitrile evaporates faster than water in pre-mixed bottles. Use fresh mobile phase daily or seal tightly. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] Link
-
PubChem. (n.d.).[1] 3-Bromo-N-methylbenzamide (Compound).[1][2][6] National Center for Biotechnology Information. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). 4-Bromo-N-methylbenzamide Product Information. (Used as proxy for physical property verification of the class). Link
Sources
- 1. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. thaiscience.info [thaiscience.info]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. PubChemLite - 3-bromo-n-methylbenzamide (C8H8BrNO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-bromo-N-methylbenzamide
Answering the call for enhanced efficiency in synthetic chemistry, this Technical Support Center provides a troubleshooting guide and frequently asked questions for the synthesis of 3-bromo-N-methylbenzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges of this synthesis and significantly improve your product yield.
This guide is structured to provide immediate, actionable solutions to common problems encountered during the synthesis of 3-bromo-N-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. We will explore the two most prevalent synthetic pathways, offering in-depth troubleshooting for each and concluding with detailed, optimized protocols.
Core Synthetic Pathways:
-
The Acyl Chloride Pathway: A robust, two-step method involving the initial conversion of 3-bromobenzoic acid to the highly reactive 3-bromobenzoyl chloride, followed by amidation with methylamine.[1][2][3]
-
The Direct Coupling Pathway: A more streamlined, one-pot approach where 3-bromobenzoic acid and methylamine are joined directly using a chemical coupling agent.[4][5]
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low product yield is the most frequent challenge in any synthesis. The key to resolving it is to systematically identify and address the root cause. This section is designed as a diagnostic tool to pinpoint potential issues in your workflow.
Problem 1: Low Overall Yield in the Acyl Chloride Pathway
If your final isolated yield is poor when using the two-step acyl chloride method, the issue likely lies in one of four areas: acyl chloride formation, acyl chloride stability, the amidation step, or product workup.
| Potential Cause | Diagnostic Clues | Recommended Solution |
| Incomplete Acyl Chloride Formation | Presence of 3-bromobenzoic acid starting material after the first step (can be checked by TLC/LC-MS). | Ensure you are using a sufficient excess of the chlorinating agent (e.g., 2-3 equivalents of thionyl chloride). The reaction should be refluxed until gas evolution (HCl and SO₂) ceases, typically for 2-4 hours.[2] Use of a catalytic amount of DMF can also accelerate the reaction with oxalyl chloride. |
| Hydrolysis of 3-Bromobenzoyl Chloride | A strong smell of HCl upon exposure to air. The crude product may appear wet or sticky. The presence of 3-bromobenzoic acid as a major byproduct. | 3-bromobenzoyl chloride is highly moisture-sensitive.[3] All glassware must be oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Inefficient Amidation Reaction | Significant amount of unreacted 3-bromobenzoyl chloride or the presence of 3-bromobenzoic acid (from hydrolysis) in the final product. | The reaction between acyl chlorides and amines is typically fast and exothermic.[7] Perform the addition of the acyl chloride to the methylamine solution at a low temperature (0-5 °C) to control the reaction rate.[3] Ensure at least two equivalents of methylamine are used; the first reacts to form the amide, and the second acts as a base to neutralize the HCl byproduct.[8][9] |
| Product Loss During Workup/Purification | Low recovery of material after aqueous extraction or recrystallization. | 3-bromo-N-methylbenzamide has some water solubility. Saturate the aqueous layer with NaCl (brine) during extraction to decrease the product's solubility and improve recovery into the organic layer. When performing recrystallization, minimize the amount of hot solvent used to dissolve the product to ensure maximum precipitation upon cooling. Always check the aqueous layers by TLC before discarding them.[10] |
Problem 2: Low Overall Yield in the Direct Coupling Pathway
The direct coupling approach avoids the handling of sensitive acyl chlorides but introduces its own set of challenges, primarily related to the efficiency of the coupling reagents.
| Potential Cause | Diagnostic Clues | Recommended Solution |
| Ineffective Carboxylic Acid Activation | The reaction stalls, with a large amount of 3-bromobenzoic acid remaining. | The choice of coupling reagent is critical. For simple substrates like this, EDC is cost-effective.[4] Ensure you are using stoichiometric amounts (at least 1.1 equivalents) of the coupling reagent and an appropriate base (like DIPEA or triethylamine) to facilitate the reaction.[5] For stubborn reactions, switching to a more powerful uronium-based reagent like HATU may be beneficial.[6] |
| Formation of N-Acylurea Byproduct | A significant, often difficult-to-remove, byproduct is observed (common with carbodiimide reagents like EDC/DCC). | This occurs when the activated O-acylisourea intermediate is attacked by another molecule of the coupling agent instead of the amine. This side reaction is effectively suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5][6] These additives form a more stable active ester that reacts cleanly with the amine. |
| Formation of Unreactive Ammonium Salt | No reaction occurs; starting materials remain unchanged. | A primary amine and a carboxylic acid can form a non-reactive ammonium carboxylate salt.[4] The coupling reagent's role is to overcome this. Ensure the reaction is not overly acidic. The use of a non-nucleophilic organic base is standard practice to neutralize any acid salts and drive the reaction forward. |
General Troubleshooting Flowchart
Caption: A decision tree to diagnose common causes of low yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—acyl chloride or direct coupling—is better?
There is no single "better" route; the choice depends on your laboratory's capabilities, budget, and safety considerations.
-
Acyl Chloride Pathway: Generally provides higher yields and uses cheaper reagents (thionyl chloride vs. coupling agents). However, it involves handling the corrosive and moisture-sensitive 3-bromobenzoyl chloride and produces acidic byproducts (HCl, SO₂).[2][3] This route is often preferred for large-scale synthesis where cost is a primary driver.
-
Direct Coupling Pathway: This method is milder, often proceeds at room temperature, and is more convenient for parallel synthesis or when working with sensitive substrates.[4] The reagents are more expensive, and purification can sometimes be complicated by byproducts from the coupling agent.[6][11] It is an excellent choice for smaller-scale, discovery-focused chemistry.
Q2: How do I choose the right coupling reagent for the direct amidation of 3-bromobenzoic acid?
For this specific transformation, several options are viable. The choice often comes down to balancing cost, efficiency, and ease of purification.
| Coupling Reagent System | Advantages | Disadvantages |
| EDC / HOBt | Widely used, cost-effective, and the byproducts are water-soluble, simplifying workup.[4] | Can lead to N-acylurea byproducts if HOBt is omitted; may be less effective for very challenging couplings.[6] |
| HATU / Base | Highly efficient and fast, even for sterically hindered or electron-deficient partners.[1][4] | More expensive than carbodiimides; byproducts must be removed during workup/purification. |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization in chiral substrates; byproducts are water-soluble.[4] | Often requires slightly elevated temperatures; reagent is moisture-sensitive. |
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between your starting material (3-bromobenzoic acid) and the less polar product (3-bromo-N-methylbenzamide). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The reaction is complete when the starting material spot is no longer visible by TLC. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What is the best method for purifying the final product?
Purification largely depends on the impurities present.
-
Aqueous Workup: A standard acidic/basic workup is highly effective. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted 3-bromobenzoic acid. A subsequent wash with dilute acid can remove any excess amine.
-
Recrystallization: 3-bromo-N-methylbenzamide is typically a solid and can often be purified to a high degree by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If significant byproducts are present (e.g., N-acylurea), column chromatography is the most effective purification method.[12]
Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol A: Synthesis via 3-Bromobenzoyl Chloride
This two-step protocol prioritizes high yield through the formation of a reactive intermediate.
Caption: Workflow for the acyl chloride pathway.
Step 1: Preparation of 3-Bromobenzoyl Chloride[2]
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 3-bromobenzoic acid (1.0 eq).
-
Working in a fume hood, add thionyl chloride (2.5 eq). Anhydrous toluene can be used as a solvent, or the reaction can be run neat.
-
Gently heat the mixture to reflux (approx. 80 °C). The reaction is typically complete when the evolution of gas ceases (2-4 hours).
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or carefully under reduced pressure using a rotary evaporator with a base trap.
-
The resulting crude 3-bromobenzoyl chloride is a yellow-orange oil and should be used immediately in the next step without further purification.
Step 2: Amidation with Methylamine[3][9]
-
In a separate dry flask, prepare a solution of methylamine (2.2 eq, e.g., as a solution in THF or generated from the hydrochloride salt with a base like triethylamine) in anhydrous dichloromethane (DCM).
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude 3-bromobenzoyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the cold methylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 1-2 hours.
-
Quench the reaction by slowly adding water. Proceed with a standard aqueous workup, washing sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol B: Synthesis via Direct EDC/HOBt Coupling
This one-pot protocol offers convenience and milder reaction conditions.[4][5]
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and a suitable anhydrous solvent such as DCM or DMF.
-
Add methylamine hydrochloride (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the carboxylic acid by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and proceed with an aqueous workup as described in Protocol A, Step 5.
-
Purify the crude product by recrystallization or silica gel chromatography.
References
-
G. Evano, N. Blanchard, M. Toumi. Copper-Mediated C-N Bond Formation. Chemical Reviews, 2008. Available from: [Link]
-
Scribd. Carboxylic Acid To Amide Reagents Details. Available from: [Link]
-
C. F. T. Martins, et al. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 2017. Available from: [Link]
-
A. K. Chakraborti, et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2013. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
J. Clark. The Preparation of Amides. Chemguide. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
J. T. Lundquist IV, J. C. Pelletier. Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 2001. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate, 2008. Available from: [Link]
-
T. Chen, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
J. M. Smith, et al. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 2018. Available from: [Link]
-
A. Satz, et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 2015. Available from: [Link]
-
H. J. Cristau, et al. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Letters in Organic Chemistry, 2005. Available from: [Link]
-
PubChem. 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
Reddit. Help with Low Yield Synthesis. r/Chempros. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]
-
Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available from: [Link]
-
M. Piccionello, et al. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Molecules, 2008. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]
-
L. C. G. Dias, et al. Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & L'Industria, 2019. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
The Organic Chemistry Tutor. Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube, 2020. Available from: [Link]
-
X. F. Wu, et al. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 2013. Available from: [Link]
-
A. Lundberg, et al. Catalytic amide formation from non-activated carboxylic acids and amines. Catalysis Science & Technology, 2015. Available from: [Link]
-
ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate, 2014. Available from: [Link]
-
Chegg. Solved 1. (15 total pts) Let's look at the aminolysis of... Chegg.com. Available from: [Link]
-
brainly.com. Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Brainly, 2024. Available from: [Link]
-
ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate, 2021. Available from: [Link]
-
ResearchGate. A General Method for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. ResearchGate, 2021. Available from: [Link]
- Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
Sources
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Technical Support Center: 3-Bromo-N-methylbenzamide Synthesis
Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Synthesis, Purification, and Characterization of 3-Bromo-N-methylbenzamide (CAS: 49834-22-2)
Executive Summary & Molecule Profile
User Query: "I am attempting to synthesize 3-bromo-N-methylbenzamide, but I am seeing low yields, starting material recovery, or colored impurities."
Scientist's Assessment: The synthesis of 3-bromo-N-methylbenzamide is a fundamental amide bond formation, yet it frequently fails due to the volatility of the amine source (methylamine) and the moisture sensitivity of the activated acid intermediate. Unlike complex coupling reactions, the failure mode here is almost always stoichiometric imbalance or hydrolysis .
Target Molecule Data Sheet
| Property | Value | Critical Note for Troubleshooting |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | Use this for precise yield calculations. |
| Melting Point | 91.0 – 95.0 °C | If MP < 88°C, product is wet or impure (likely benzoic acid). |
| Appearance | White crystalline solid | Yellow/Orange indicates oxidation or bromine leaching. |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water; allows for aqueous workup. |
| pKa (Amide NH) | ~15-17 | Not acidic enough to deprotonate easily during mild basic workup. |
Diagnostic Workflows (Interactive Troubleshooting)
Scenario A: The Acid Chloride Route (Standard Scale-Up)
Method: Reaction of 3-bromobenzoyl chloride with methylamine.
The Problem: "I added the acid chloride to the amine, but I isolated 3-bromobenzoic acid (starting material hydrolysis)."
Root Cause: 3-bromobenzoyl chloride is highly moisture-sensitive. If your methylamine source (usually 40% aqueous or 2M in THF) contains water and the addition is too slow or temperature is uncontrolled, water competes with the amine.
The Fix (Protocol Adjustment):
-
Order of Addition: Always add the acid chloride TO the amine , not the other way around. This ensures the acid chloride immediately encounters a high concentration of nucleophile.
-
Temperature: Maintain < 0 °C during addition to suppress hydrolysis.
-
Reagent Quality: Check the methylamine titer. Methylamine is a gas at room temperature; old bottles of "2M THF solution" are likely 1.5M or less. Use 3.0 equivalents to account for evaporative loss.
Workflow Visualization: Acid Chloride Protocol
Caption: Decision tree for the acid chloride synthesis route, highlighting the critical quality check step.
Scenario B: The Coupling Agent Route (Small Scale / High Value)
Method: Reaction of 3-bromobenzoic acid + Methylamine HCl + HATU/DIPEA.
The Problem: "The reaction turned dark, and LCMS shows a peak at M+99 (Active Ester) but no product."
Root Cause: The "Stalled Intermediate." The carboxylic acid reacted with HATU to form the activated ester, but the amine failed to attack. This happens because Methylamine often comes as a Hydrochloride salt (CH₃NH₂·HCl) . If you do not add enough base (DIPEA) to neutralize the HCl and deprotonate the carboxylic acid, the amine remains protonated (non-nucleophilic).
The Fix:
-
Stoichiometry: 1.0 equiv Acid : 1.2 equiv Amine·HCl : 1.2 equiv HATU : 3.5 equiv DIPEA .
-
Why 3.5 equiv? 1 for the acid, 1 for the amine salt, 1.5 to keep pH > 8 for the reaction to proceed.
Mechanism Visualization: Activation & Failure Modes
Caption: Logic flow demonstrating why insufficient base leads to stalled coupling reactions when using amine salts.
Purification & Characterization FAQ
Q: My crude product is yellow. Is it pure? A: No. 3-bromo-N-methylbenzamide should be white.
-
Cause: Trace bromine leaching (if synthesized from Br2) or oxidation of amine impurities.
-
Fix: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate (removes bromine) followed by 1M HCl (removes unreacted amine). Recrystallize from EtOAc/Hexanes if necessary.
Q: I have a persistent impurity at roughly 10% by NMR. What is it? A: Check the delta region 7.0–8.0 ppm.
-
Impurity A (Acid): If you see broad peaks shifting with concentration, it is unreacted 3-bromobenzoic acid. Remedy: Wash organic layer with 1M NaOH (The amide is stable, the acid will deprotonate and go to water).
-
Impurity B (Dimer): If you used a coupling agent like DCC, it could be the N-acylurea byproduct. Remedy: Switch to HATU or EDC/HCl, as their byproducts are water-soluble.
Q: The melting point is 85°C (Literature says 91-95°C). A: You likely have trapped solvent (DCM) or water. The amide N-H forms strong hydrogen bonds with water.
-
Fix: Dry the solid in a vacuum oven at 45°C overnight over P₂O₅.
Step-by-Step Validated Protocol (Acid Chloride Method)
Recommended for >1g scale due to cost efficiency and ease of purification.
-
Setup: Flame-dry a 2-neck round bottom flask. Add magnetic stir bar.[1][2] Purge with N₂.
-
Solvent: Dissolve 3-bromobenzoyl chloride (1.0 equiv) in anhydrous DCM (Concentration ~0.5 M). Cool to 0°C.[1]
-
Amine Prep: In a separate vessel, mix Methylamine (2.0 M in THF) (3.0 equiv) and Triethylamine (1.5 equiv).
-
Note: Excess methylamine is used because it is volatile.
-
-
Addition: Add the Acid Chloride solution dropwise to the Amine solution over 20 minutes.
-
Why? Adding Acid to Amine ensures Amine is always in excess, preventing double-acylation (though rare with methylamine) and scavenging HCl immediately.
-
-
Reaction: Warm to Room Temp (25°C) and stir for 2 hours.
-
Quench: Add 1M HCl (aqueous).
-
Function: Neutralizes excess amine and solubilizes triethylamine salts.
-
-
Extraction: Separate layers. Wash Organic layer with:
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Result: White solid. Yield typically >90%.
References
-
PubChem. 3-Bromo-N-methylbenzamide Compound Summary. National Library of Medicine. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Foundational mechanism for HATU/Acid Chloride coupling). [Link]
-
Organic Syntheses. General Procedures for Schotten-Baumann Acylation. (Validated protocols for benzoyl chloride derivatives). [Link]
Sources
Technical Support Center: Optimization of 3-Bromo-N-methylbenzamide Purification by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-bromo-N-methylbenzamide via recrystallization. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both scientific integrity and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 3-bromo-N-methylbenzamide?
The primary goal is to purify the solid compound. Crude products from a chemical reaction are rarely pure; they contain unreacted starting materials, byproducts, and other contaminants. Recrystallization is a purification technique that leverages differences in solubility to separate the desired compound from these impurities, resulting in a product with higher purity and a sharp, well-defined melting point.
Q2: What is the ideal type of solvent for this recrystallization?
The ideal solvent is one in which 3-bromo-N-methylbenzamide has high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at room temperature or below.[1][2] This differential solubility is the fundamental principle that allows the compound to dissolve when hot and then crystallize out in a purer form as the solution cools, leaving soluble impurities behind in the solvent (mother liquor).[1][3]
Q3: Based on the structure of 3-bromo-N-methylbenzamide, what solvents should I start with?
3-bromo-N-methylbenzamide is a substituted aromatic amide, which gives it moderate polarity. Good starting points for solvent screening would include polar protic solvents like ethanol or methanol, and polar aprotic solvents like acetone or acetonitrile.[4][5] The related compound, 3-bromobenzamide, is noted to be easily soluble in alcohols.[6] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective if a single solvent does not provide the ideal solubility profile.
Q4: What is the expected appearance and melting point of pure 3-bromo-N-methylbenzamide?
Pure 3-bromo-N-methylbenzamide should appear as a white to off-white crystalline solid.[7] The reported melting point is in the range of 91.0 to 95.0 °C.[7] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q5: What are the critical safety precautions when handling 3-bromo-N-methylbenzamide?
According to GHS classifications, 3-bromo-N-methylbenzamide is known to cause skin irritation and serious eye irritation, and it may cause respiratory irritation.[8][9] Therefore, it is imperative to handle this compound in a well-ventilated area (preferably a fume hood) and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid creating and inhaling dust.[10]
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during the recrystallization process.
Q: My compound won't dissolve, even in the boiling solvent. What should I do?
A: This indicates that the solvent is not suitable or you are not using enough of it.
-
Causality: The compound's solubility in the chosen solvent is too low, even at high temperatures.
-
Troubleshooting Steps:
-
Add More Solvent: First, try adding the solvent in small increments to the boiling mixture.[11] Be cautious not to add a large excess, as this will reduce your final yield.[12][13]
-
Switch Solvents: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of compound), the solvent is likely inappropriate. You should select a more polar solvent. For instance, if you are using toluene, consider trying ethanol or acetone.
-
Consider a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), you can use a mixed solvent system. Dissolve the compound in a minimum amount of the hot "good" solvent (ethanol), and then slowly add the hot "poor" solvent (water) until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the hot "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Q: The compound separated as an oil, not crystals. How do I fix this "oiling out"?
A: "Oiling out" is a common problem that occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. [14]
-
Causality: This often happens if the boiling point of the solvent is higher than the melting point of the compound (91-95 °C for this compound) or if the concentration of impurities is very high, causing a significant melting point depression.[14]
-
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation temperature.[14]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool.[14] This gives the molecules more time to arrange themselves into a crystal lattice.
-
Induce Crystallization: As the solution cools, vigorously scratch the inside surface of the flask with a glass stirring rod just below the solvent level.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Change Solvents: If the problem persists, choose a solvent with a lower boiling point.
-
Q: The solution has cooled, but no crystals have formed. What went wrong?
A: This is typically due to either using too much solvent or the formation of a stable supersaturated solution. [13]
-
Causality: A supersaturated solution is a metastable state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[12] Using an excessive amount of solvent means the solution never becomes saturated upon cooling.[14]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and increase the solute concentration.[13] Then, allow it to cool again.
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[17] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Q: My final yield of crystals is very low. How can I improve it?
A: Low yield is a common optimization challenge and can result from several procedural errors. [12]
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the cold mother liquor.[12] Solution: Use the minimum volume of boiling solvent necessary.
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost. Solution: Keep the solution, funnel, and receiving flask hot during filtration. Using a stemless funnel can also help prevent clogging.[16]
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will leave product dissolved. Solution: Allow the solution to cool to room temperature slowly, then chill it in an ice bath for at least 15-20 minutes before filtration.[17]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will redissolve some of your product.[12] Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Section 3: Experimental Protocols & Data
Protocol 1: Solvent Screening
This protocol helps identify a suitable solvent for the recrystallization.
-
Place approximately 20-30 mg of crude 3-bromo-N-methylbenzamide into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each drop (up to ~0.5 mL). Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]
-
If the solid does not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: A good solvent will show poor solubility at room temperature, complete solubility at boiling point, and significant crystal formation upon cooling.
Solvent Selection Data Table
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior for 3-bromo-N-methylbenzamide |
| Water | 100 | High | Likely poor solubility even when hot. May be suitable as an anti-solvent. |
| Ethanol | 78 | High | Good candidate. Likely soluble when hot, less soluble when cold.[4] |
| Methanol | 65 | High | Good candidate, but lower boiling point may require more solvent. |
| Acetone | 56 | Medium-High | Good candidate. Volatility is a benefit for drying.[4] |
| Acetonitrile | 82 | Medium-High | Often gives very good results for amides.[4] |
| Toluene | 111 | Low | May not be polar enough to dissolve the compound effectively. |
| Hexane | 69 | Low | Likely insoluble. May be suitable as an anti-solvent. |
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: Place the crude 3-bromo-N-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate, swirling continuously. Add more hot solvent in small portions until the solid is completely dissolved.[17]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand) or if a decolorizing agent like activated charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[16]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12][17]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.
Section 4: Visualizations
Recrystallization Workflow Diagram
Caption: Standard workflow for the purification of 3-bromo-N-methylbenzamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 5: References
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from University of Colorado Boulder website:
-
University of Alberta. (n.d.). Recrystallization. Retrieved from UALabTools website:
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185.
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Retrieved from:
-
ChemBK. (2024). 3-Bromobenzamide. Retrieved from:
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from:
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
-
Homework.Study.com. (n.d.). What are possible errors for recrystallization?. Retrieved from:
-
Ockerbloom, N., et al. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from:
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from:
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. Retrieved from:
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from:
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem Compound Database. Retrieved from:
-
Chemistry Leaf. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-N-methylbenzamide 49834-22-2. Retrieved from:
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from:
-
Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-Bromo-N-methylbenzenesulfonamide. Retrieved from:
-
Biosynth. (2022, May 5). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from:
-
National Center for Biotechnology Information. (n.d.). 3-bromo-N-methylpropanamide. PubChem Compound Database. Retrieved from:
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. edu.rsc.org [edu.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromo-N-methylbenzamide | 49834-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
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- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 3-Bromo-N-methylbenzamide Stability & Optimization
Executive Chemical Profile
3-Bromo-N-methylbenzamide is a bifunctional intermediate widely used in medicinal chemistry.[1] Its stability profile is defined by two competing reactive centers: the aryl bromide (susceptible to metal insertion and reduction) and the secondary amide (susceptible to hydrolysis and deprotonation).[1][2]
| Property | Value | Critical Implication |
| CAS | 613-93-4 | Verification ID.[1] |
| Melting Point | 76–80 °C | Low Thermal Ceiling: Solid handling requires temperature control; avoid high-vac drying >50°C to prevent sublimation or melt-fusion.[1] |
| pKa (N-H) | ~15.0 (Predicted) | Base Sensitivity: Strong bases (NaH, LDA) will deprotonate the amide, forming an amidate anion that can poison Pd-catalysts.[1][2] |
| Solubility | EtOH, DMSO, DMF | Solvent Choice: Insoluble in water.[1][2] Requires polar organic co-solvents for aqueous couplings.[1][2] |
Stability Under Reaction Conditions
A. Catalytic Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
The most common application for this molecule is utilizing the C-Br bond for cross-coupling.[1] The primary stability failure mode here is Hydrodehalogenation (loss of Br, replaced by H), not amide degradation.[1][2]
-
The Mechanism of Failure: In Palladium-catalyzed cycles, if the transmetallation step is slow, the Pd(II)-aryl intermediate may undergo
-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially alcohols like MeOH/EtOH).[1] -
Preventative Protocol:
-
Solvent Selection: Avoid primary alcohols if debromination is observed.[1][2] Switch to aprotic polar solvents (DMF, Dioxane) or use tert-butanol.[1][2]
-
Base Selection: The amide N-H is acidic (pKa ~15).[1][2] Using strong bases (e.g.,
) generates the amidate anion, which can coordinate to Pd and shut down the catalytic cycle.[1][2] Use mild inorganic bases ( , ) to maintain the neutral amide.[1][2]
-
B. Hydrolytic Stability (Acid/Base)
The meta-bromo substituent is electron-withdrawing (
-
Impact: This makes the amide bond more susceptible to alkaline hydrolysis than unsubstituted N-methylbenzamide.[1]
-
Thresholds:
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that must be controlled during reaction optimization.
Figure 1: Primary degradation pathways. Red nodes indicate irreversible chemical changes; Yellow indicates reversible deprotonation that may inhibit catalysis.[1]
Troubleshooting Guide & FAQs
Scenario 1: Low Yield in Suzuki Coupling
User Issue: "I am trying to couple 3-bromo-N-methylbenzamide with a boronic acid, but I see starting material remaining and a new spot by TLC that isn't product."
Root Cause Analysis:
-
Debromination: The "new spot" is likely N-methylbenzamide (Br replaced by H).[1][2]
-
Catalyst Poisoning: The amide nitrogen may be coordinating to the metal center.[1][2]
Corrective Protocol:
-
Switch Solvent: If using Ethanol/Water, switch to Dioxane/Water (4:1) or Toluene/Water .[1][2] This removes the hydride source responsible for debromination.[1][2]
-
Increase Catalyst Loading: The amide group is weakly coordinating. Increase Pd loading slightly (from 1 mol% to 3–5 mol%).
-
Temperature Check: Do not exceed 100°C. The starting material melts ~78°C; operating significantly above the MP in a biphasic system can cause emulsion issues.[1][2]
Scenario 2: Product Loss During Workup
User Issue: "After the reaction, I washed the organic layer with 1M NaOH to remove boronic acid, but my yield dropped significantly."
Root Cause Analysis: The N-H proton allows the molecule to be deprotonated by strong aqueous base, pushing it into the aqueous layer as the water-soluble amidate salt.[2]
Corrective Protocol:
-
Avoid Strong Base Washes: Do not use NaOH or KOH for washes.[1][2]
-
Recommended Workup: Quench with saturated
or water.[1][2] If you must remove acidic impurities, use saturated (pH ~8.5), which is too weak to deprotonate the amide (pKa ~15).[1][2]
Logic-Driven Troubleshooting Workflow
Use this decision tree to diagnose stability issues during your specific experiment.
Figure 2: Step-by-step diagnostic logic for reaction optimization.
References
-
PubChem. 3-Bromo-N-methylbenzamide (Compound). National Library of Medicine.[1][2] [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Side Reactions (Dehalogenation). [Link][1][2]
-
Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. [Link]
-
American Chemical Society (ACS). Mechanism of Dehalogenation Side Reaction in Suzuki–Miyaura Cross-Coupling. J. Org.[1][2][3][4] Chem. 2016.[1][2][5] [Link][1]
Sources
Technical Support Center: Synthesis & Purification of 3-bromo-N-methylbenzamide
Welcome to the technical support center for the synthesis and purification of 3-bromo-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this compound. Our focus is on elevating the purity of your final product through a logical, step-by-step approach grounded in chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common initial observations and queries that arise after the initial synthesis and workup of 3-bromo-N-methylbenzamide.
Q1: My crude product after synthesis shows a prominent spot on the TLC plate that doesn't move from the baseline. What is this impurity and how can I remove it?
A: A highly polar spot that remains at the baseline on a silica TLC plate (typically developed with a non-polar to moderately polar eluent like ethyl acetate/hexane) is characteristic of a carboxylic acid. In this synthesis, the most likely culprit is unreacted 3-bromobenzoic acid .[1][2] This can occur if the initial amidation reaction did not go to completion or if the starting acyl chloride was hydrolyzed by moisture.[1][2][3]
Solution: This acidic impurity is best removed with a simple liquid-liquid extraction using a mild aqueous base. Washing the organic layer containing your crude product with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming the water-soluble sodium 3-bromobenzoate salt, which is then partitioned into the aqueous layer.[1] It is crucial to use a mild base like sodium bicarbonate, as stronger bases (e.g., NaOH) could potentially hydrolyze your desired amide product.[2]
Q2: After an aqueous workup, my isolated product is off-white or yellowish. How can I obtain a pure white solid?
A: The presence of color often indicates minor, highly conjugated impurities. A highly effective and common method to remove such impurities is through recrystallization with the addition of activated charcoal.[2] The activated charcoal adsorbs the colored impurities onto its high-surface-area matrix.
Procedure:
-
Dissolve your crude product in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Keep the solution hot for a few minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.[2]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure product.
Q3: My recrystallization attempt failed. Either everything precipitated out immediately upon cooling, or no crystals formed at all, even in an ice bath. What went wrong?
A: This is a classic solvent selection problem. The ideal recrystallization solvent should dissolve your compound (3-bromo-N-methylbenzamide) completely at high temperatures but have very low solubility for it at low temperatures.[4][5]
-
Everything Precipitated: You likely used too little solvent, or the solvent is simply a poor choice, having low solubility even when hot. The rapid precipitation traps impurities within the crystal lattice, defeating the purpose of purification.
-
Nothing Precipitated: The solvent is too good; your compound remains soluble even at low temperatures. This indicates the solution is not saturated upon cooling.
Solution: You need to perform a systematic solvent screen.[4] For N-substituted benzamides, common and effective solvent systems include ethanol/water mixtures or ethyl acetate/hexane.[6] The goal is to find a solvent pair where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").
Troubleshooting Guide: From Crude Product to High Purity
This section provides detailed workflows for tackling the most common purity challenges.
Problem: Persistent Acidity and Unreacted Starting Materials
If a simple basic wash is insufficient or if you suspect other starting materials are present, a more thorough purification strategy is required.
Identification:
-
TLC Analysis: Multiple spots are visible. The spot for 3-bromobenzoic acid will be at the baseline, while the product will have a higher Rf value.
-
¹H NMR Spectroscopy: The presence of a broad singlet peak above 10 ppm indicates a carboxylic acid proton.
-
Melting Point: A broad and depressed melting point range compared to the literature value for the pure compound.
Workflow for Removal of Acidic Impurities:
The following diagram outlines the decision-making process and experimental workflow for removing acidic starting materials.
Caption: Workflow for extractive removal of acidic impurities.
Problem: Low Purity After Initial Workup
When the crude product contains multiple impurities of similar polarity to the desired compound, a more powerful purification technique is necessary. The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.
Caption: Decision matrix for choosing a purification method.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This is often a highly effective method for purifying N-substituted benzamides.[6]
Objective: To purify crude 3-bromo-N-methylbenzamide by leveraging its differential solubility in a hot versus cold ethanol/water mixture.
Step-by-Step Methodology:
-
Place the crude solid into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely with heating and stirring.
-
Heat the solution to near boiling. To this hot solution, add hot deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
If cloudiness persists, add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Dry the crystals thoroughly to remove all solvent. Assess purity via melting point and TLC.
Data Presentation: Recrystallization Solvent Selection
| Solvent/System | Boiling Point (°C) | Suitability for 3-bromo-N-methylbenzamide | Rationale |
| Water | 100 | Poor (alone) | Low solubility even when hot.[7] |
| Ethanol | 78 | Good (in pair) | High solubility when hot, moderate when cold. |
| Ethyl Acetate/Hexane | ~70 | Excellent | Good solvent/anti-solvent pair with different polarities. |
| Toluene | 111 | Good | Can be effective, but higher boiling point requires care. |
Protocol 2: Flash Column Chromatography
This technique is used for difficult separations where recrystallization is ineffective.[8]
Objective: To separate 3-bromo-N-methylbenzamide from impurities based on their differential adsorption to a stationary phase (silica gel).
Step-by-Step Methodology:
-
Prepare the column by packing silica gel in the chosen eluent system (e.g., a hexane/ethyl acetate mixture).
-
Dissolve a small sample of the crude product and run a series of TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) to find the optimal eluent system. The ideal system gives the product a retention factor (Rf) of ~0.3-0.4.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-bromo-N-methylbenzamide.
Data Presentation: Typical Eluent Systems for Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane:Ethyl Acetate | Low | For eluting non-polar impurities. |
| 4:1 Hexane:Ethyl Acetate | Low-Medium | Often a good starting point for eluting the product. |
| 2:1 Hexane:Ethyl Acetate | Medium | For eluting the product if it has a low Rf in 4:1. |
By following these structured troubleshooting guides and protocols, researchers can systematically address purity issues and reliably increase the quality of their synthesized 3-bromo-N-methylbenzamide.
References
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
-
Dunne, J. F. et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
ChemBK. (2024). 3-Bromobenzamide. [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]
-
Wangngae, S. et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
-
I.A. I. Al-Masoudi et al. (2016). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Supporting Information. (n.d.). Synthesis of N-pivaloyl benzamide (1). [Link]
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide.
Sources
dealing with poor solubility of 3-bromo-N-methylbenzamide in reactions
Ticket ID: #SOL-3Br-NMB-001 Topic: Overcoming Solubility Limits of 3-Bromo-N-methylbenzamide in Cross-Coupling & Functionalization Status: Open / High Priority
Executive Summary & Root Cause Analysis
User Issue: Poor solubility of 3-bromo-N-methylbenzamide (CAS: 49834-22-2) is stalling reaction progress, leading to heterogeneous mixtures, poor conversion rates, or difficult work-ups.
Technical Diagnosis: The solubility profile of 3-bromo-N-methylbenzamide is governed by two competing forces:
-
Crystal Lattice Energy: The amide moiety (
) acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form strong intermolecular hydrogen bond networks (stacking), creating a stable crystal lattice (MP: ~91–95 °C) that resists solvation in non-polar media like hexanes or diethyl ether. -
Lipophilicity vs. Polarity: The bromine atom and benzene ring add lipophilicity, but not enough to overcome the polar amide interactions in standard non-polar organic solvents. Conversely, the molecule is too lipophilic to dissolve in pure water.
The Solution Strategy: Disruption of the intermolecular H-bond network using Dipolar Aprotic Solvents or Micellar Encapsulation .
Solvent Selection Guide (Standard Protocols)
Do not rely on trial-and-error. Use this tiered solvent compatibility matrix to select the correct medium for your specific reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Tier 1: High Solubility (Recommended for Homogeneous Reactions)
These solvents effectively disrupt the amide hydrogen bonding network.
| Solvent | Solubility Rating | Boiling Point | Comments |
| DMF (N,N-Dimethylformamide) | Excellent | 153 °C | Standard Choice. High dielectric constant breaks lattice energy. Hard to remove (requires aqueous wash). |
| DMAc (N,N-Dimethylacetamide) | Excellent | 165 °C | Similar to DMF but often higher thermal stability. Good for high-temp couplings. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | 202 °C | Very powerful solvent but difficult to remove during workup. Use only if DMF fails. |
| DMSO (Dimethyl sulfoxide) | Good | 189 °C | Good for SNAr or nucleophilic attacks. Can poison some Pd catalysts; check ligand compatibility. |
Tier 2: Moderate/Conditional Solubility (Requires Heat or Co-solvents)
| Solvent | Solubility Rating | Comments |
| 1,4-Dioxane | Moderate | Excellent for Pd-catalyzed couplings. Often requires heating (>60 °C) to fully dissolve the substrate. |
| THF (Tetrahydrofuran) | Low/Moderate | Soluble at low concentrations. Often used as a co-solvent with water (e.g., THF:H₂O 4:1). |
| Ethanol/Methanol | Moderate | Protic solvents can dissolve the amide via H-bonding but may interfere with electrophilic reagents. |
Visualization: Solvent Decision Logic
The following flowchart guides you through the selection process based on your reaction conditions.
Caption: Decision tree for selecting the optimal solvent system based on reaction parameters and environmental constraints.
Advanced Troubleshooting Protocols
If standard solvents fail or "green" chemistry is required, deploy the following validated protocols.
Protocol A: Micellar Catalysis (The "Water" Solution)
Context: You need to perform a Suzuki coupling, but you want to avoid toxic dipolar aprotic solvents (DMF/NMP). Mechanism: The surfactant TPGS-750-M forms nanomicelles in water.[1][2] The lipophilic 3-bromo-N-methylbenzamide migrates inside the micelle (lipophilic core), creating a highly concentrated "micro-reactor" where the catalyst also resides.
Step-by-Step Workflow:
-
Preparation: Dissolve TPGS-750-M (2 wt %) in degassed water.
-
Loading: Add 3-bromo-N-methylbenzamide (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv) to the aqueous solution.
-
Note: The solid will not dissolve immediately in the bulk water but will be solubilized within the micelles upon stirring.
-
-
Catalyst: Add Pd catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol %) and Base (Et₃N, 3.0 equiv).
-
Reaction: Stir vigorously at room temperature (or mild heat 45 °C).
-
Workup: Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer.
Protocol B: Phase Transfer Catalysis (PTC)
Context: The reaction requires an inorganic base (like K₂CO₃) that is insoluble in organic solvents, but the substrate is insoluble in water. Solution: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst.
-
Solvent System: Toluene:Water (3:1 ratio).
-
Additive: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol %.
-
Mechanism: TBAB shuttles the anionic reagents (or active Pd-species) between the aqueous phase and the organic phase where the benzamide is dissolved (aided by the heat of reflux).
Purification & Isolation (The "Crash Out" Method)
A common issue with N-methylbenzamides is that they oil out or co-elute during chromatography.
FAQ: How do I purify the product if it has similar solubility to the starting material?
Technique: pH-Switched Precipitation
While the amide proton is not highly acidic (
-
The "Anti-Solvent" Crash:
-
Dissolve the crude reaction mixture in a minimal amount of hot Ethyl Acetate .
-
Slowly add Hexanes (or Heptane) dropwise while stirring.
-
Allow to cool to room temperature, then 0 °C. The benzamide core often crystallizes effectively from EtOAc/Hexane systems.
-
-
Removal of DMF/DMSO:
-
If you used DMF, do not try to rotovap it all off (requires high heat).
-
Wash Protocol: Dilute reaction with EtOAc (5x volume). Wash with LiCl (5% aqueous solution) x 3. The Lithium ions coordinate to DMF/DMSO and pull them into the aqueous phase more effectively than water alone.
-
Mechanistic Visualization: Micellar Solubilization
Understanding how the surfactant solves the solubility problem is crucial for trusting the protocol.
Caption: Schematic of TPGS-750-M micellar catalysis. The hydrophobic benzamide (substrate) is encapsulated in the micelle core, allowing reaction in an aqueous bulk medium.
References
-
Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1] Journal of Organic Chemistry.
-
TCI Chemicals. (n.d.). "Product Specification: 3-Bromo-N-methylbenzamide (B5644)."[3][4] TCI Chemicals Catalog. [3]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). "Suzuki Coupling - Solvents and Conditions."
Sources
Technical Support Center: Preventing Decomposition of 3-Bromo-N-methylbenzamide
Executive Summary: The Stability Profile
3-Bromo-N-methylbenzamide (CAS: 49834-22-2) is a robust organic intermediate, widely used as a scaffold in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While generally stable under ambient conditions, it possesses two specific "molecular handles" that serve as primary vectors for decomposition:
-
The Aryl-Bromide Bond (C-Br): Susceptible to homolytic cleavage under UV light (photodehalogenation), leading to radical formation and discoloration.
-
The Amide Linkage (-CONH-): Susceptible to hydrolysis under extreme pH conditions (strong acid/base) or high humidity combined with heat.
This guide provides the technical protocols required to mitigate these risks and ensure the integrity of your material for downstream applications.
Storage & Handling SOP (Standard Operating Procedure)
To guarantee shelf-life exceeding 24 months, strictly adhere to the following storage hierarchy.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Recommended)Ambient (Acceptable short-term) | Lowers kinetic energy, significantly retarding the rate of spontaneous hydrolysis or oxidation. |
| Light | Amber Glass / Foil Wrap | CRITICAL. Blocks UV radiation (200–400 nm) that triggers the |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation. While the amide is oxidation-resistant, trace impurities or free radicals from photolysis can react with oxygen. |
| Moisture | Desiccator (<20% RH) | Prevents moisture absorption which, over time, can catalyze surface hydrolysis of the amide bond. |
Troubleshooting Guide (Q&A)
Issue 1: Material Discoloration
User Question: "My white powder has turned a pale yellow or beige color after sitting on the benchtop for a week. Is it still usable?"
Scientist's Diagnosis:
This is the hallmark of Photolytic Degradation . The yellowing typically arises from the formation of trace amounts of bromine radicals (
Corrective Action:
-
Assess Purity: Run an HPLC or TLC. If the impurity level is <1%, the material is likely usable for crude reactions.
-
Purification: If high purity is required, recrystallize the material.
-
Solvent System: Ethanol/Water (approx. 8:2 ratio) or Ethyl Acetate/Hexanes.
-
Protocol: Dissolve in minimal hot ethanol, filter while hot (to remove insoluble radical polymers), then slowly add water until turbid. Cool to 4°C.
-
-
Prevention: Store strictly in amber vials.
Issue 2: "Fishy" Odor
User Question: "When I opened the container, I detected a faint, fishy smell. The SDS says the compound is odorless."
Scientist's Diagnosis:
This indicates Amide Hydrolysis .[1] The "fishy" odor is Methylamine (
Corrective Action:
-
Quantify Damage: Check the pH of a 5% aqueous suspension. If acidic (pH < 5), significant hydrolysis has occurred (formation of benzoic acid).
-
Salvage: Wash the solid with saturated Sodium Bicarbonate (
) solution. The 3-bromobenzoic acid byproduct will dissolve as the salt, while the intact amide remains insoluble. Filter and dry.
Issue 3: Low Yield in Cross-Coupling
User Question: "I used this batch for a Suzuki coupling, but I observed significant debrominated product (N-methylbenzamide) instead of the coupled product."
Scientist's Diagnosis: This is likely Protodehalogenation . While this often happens during the reaction, it can be exacerbated if the starting material has already partially degraded via photolysis, creating "seed" radicals or active species that promote reduction over coupling.
Corrective Action:
-
Ensure the starting material is free of yellow discoloration.
-
Degas all reaction solvents thoroughly (sparge with Argon for 20 mins) to remove Oxygen, which can promote radical pathways that compete with the Palladium cycle.
Technical Deep Dive: Degradation Pathways
Understanding how the molecule breaks down allows you to predict stability in new solvent systems.
Pathway A: Photodehalogenation (The "Light" Risk)
Under UV irradiation, the Carbon-Bromine bond undergoes homolysis.
Pathway B: Hydrolysis (The "Moisture" Risk)
Under acidic or basic catalysis, water attacks the carbonyl carbon.
Visualizing the Pathways (Graphviz Diagram)
Caption: Figure 1.[2][3] Primary decomposition vectors for 3-bromo-N-methylbenzamide. The upper path (Photolysis) causes discoloration; the lower path (Hydrolysis) causes odor and pH changes.
Quality Control (QC) Protocol
If you suspect decomposition, use this standard HPLC method to verify purity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).
Interpretation:
-
RT ~ 1.0 (Relative): 3-Bromo-N-methylbenzamide (Main Peak).
-
RT < 1.0 (Earlier): 3-Bromobenzoic acid (More polar hydrolysis product).
-
RT < 1.0 (Earlier): N-methylbenzamide (Debrominated photolysis product; slightly more polar than parent due to loss of lipophilic Br).
Troubleshooting Decision Tree
Use this flow to decide whether to use, purify, or discard your material.
Caption: Figure 2. Decision matrix for evaluating material integrity prior to synthesis.
References
-
Photochemical Dehalogenation of Aryl Halides . The Journal of Physical Chemistry A. 2019. [Link]
-
Alkaline Hydrolysis of Benzamide Derivatives . The Journal of Organic Chemistry. [Link][1][4]
Sources
catalyst selection for cross-coupling with 3-bromo-N-methylbenzamide
Substrate Analysis: The "Hidden" Challenges
Before selecting a catalyst, we must dissect your substrate. 3-bromo-N-methylbenzamide is not a standard aryl bromide; it possesses a "Trojan Horse" functionality—the secondary amide.
The Technical Profile[1][2]
-
Electrophile: meta-Bromoaryl. The meta position reduces steric clash during oxidative addition, which is favorable.
-
Electronic Effect: The amide is an Electron Withdrawing Group (EWG). This lowers the energy barrier for Oxidative Addition (OA) compared to electron-neutral aryls, making the C-Br bond relatively reactive.
-
The Critical Flaw (The Amide Proton): The N-methyl amide proton (
) is the primary failure point.-
Catalyst Poisoning: In the presence of strong bases, the amide deprotonates to form an amidate (
), which binds tightly to Pd(II), creating a resting state that halts the catalytic cycle (the "Amidate Trap"). -
Competitive N-Arylation: The deprotonated amide can act as a nucleophile, leading to homocoupling or polymerization (Goldberg-type side reactions) rather than your desired cross-coupling.
-
Catalyst Selection Strategy
Do not use generic "palladium tetrakis" (
The Recommendation: Buchwald G4 Precatalysts
We recommend the 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4).
Why this works:
-
Rapid Activation: G4 precatalysts activate via reduction by the N-methyl substituent on the scaffold, releasing the active
species immediately even at room temperature. -
Ligand Bulk: Bulky biaryl phosphines (XPhos, SPhos) create a "steric wall" around the Palladium center. This prevents the substrate's amide nitrogen from coordinating to the metal, forcing the reaction through the desired C-Br oxidative addition pathway.
Decision Matrix: Reaction-Specific Selection
Use the following logic flow to select your exact system.
Figure 1: Catalyst and condition decision matrix for 3-bromo-N-methylbenzamide derivatives.
Troubleshooting & FAQs
Direct answers to common failure modes with this substrate.
Q1: My reaction turns black immediately and yields <10%. What happened?
A: You likely experienced "Palladium Black" precipitation due to ligand displacement. If you used a simple catalyst like
-
Fix: Switch to XPhos Pd G4 . The bulky biaryl ligand cannot be displaced by the amide.
Q2: I see the starting material is consumed, but I isolated a dimer of my starting material. Why?
A: You used a base that was too strong (e.g.,
-
Fix: Switch to a milder, inorganic base like
(Potassium Phosphate Tribasic) or . These are strong enough to activate the boronic acid (in Suzuki) but generally too weak to fully deprotonate the secondary amide.
Q3: The reaction works but is very slow (24h+). How do I accelerate it? A: The secondary amide might be forming a weak hydrogen bond with the halide leaving group or the Pd center, slowing the oxidative addition.
-
Fix: Add water. Use a biphasic solvent system (e.g., Dioxane:Water 4:1 ). Water helps solubilize the inorganic base and facilitates the transmetallation step, often increasing rates by 10-fold in Suzuki couplings.
"Gold Standard" Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to prevent amide interference.
Reagents
| Component | Equivalents | Role |
| 3-bromo-N-methylbenzamide | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| XPhos Pd G4 | 0.02 equiv (2 mol%) | Catalyst (Resistant to poisoning) |
| 2.0 - 3.0 equiv | Base (Mild, prevents side reactions) | |
| THF / Water | 4:1 ratio (0.2 M) | Solvent System |
Step-by-Step Workflow
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and ground
(3.0 equiv). -
Catalyst Addition: Add XPhos Pd G4 (2 mol%).
-
Note: G4 catalysts are air-stable solids, so you can weigh them on the bench, but flushing with inert gas is best practice.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
).[1][2] -
Solvent Addition: Syringe in degassed THF and Water (4:1 ratio).
-
Why degassed? Oxygen consumes the active Pd(0) species.
-
-
Reaction: Heat to 60°C for 2–4 hours.
-
Monitor: Check via LC-MS.[1] Look for the disappearance of the bromide (M+ and M+2 peaks).
-
-
Workup:
Mechanism of Failure (Visualization)
Understanding why standard conditions fail is key to avoiding future errors.
Figure 2: The "Amidate Trap." Strong bases generate an amidate anion that binds irreversibly to Palladium, killing the catalyst. Mild bases prevent this pathway.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters." Chemical Reviews, 2011.
-
Sigma-Aldrich (Merck). "User Guide: Buchwald Precatalysts (G3 & G4)." Technical Bulletins.
-
BenchChem. "Protocol for Suzuki-Miyaura Coupling of Halobenzamides." Application Notes.
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."
Sources
Technical Support Center: Thermal Optimization for 3-Bromo-N-Methylbenzamide
Topic: Reaction Optimization & Thermal Management
Ticket ID: #T3-Br-NMB-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely utilizing 3-bromo-N-methylbenzamide as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
The central challenge with this substrate is the "Thermal Goldilocks Zone."
-
Too Cold (<60°C): The oxidative addition of the Pd(0) species into the C-Br bond is kinetically sluggish due to the meta-substitution and the electron-rich nature of the amide (if deprotonated).
-
Too Hot (>100°C): You risk two specific degradation pathways:
-
Hydrolysis: The N-methyl amide bond is susceptible to base-mediated hydrolysis.
-
Dehalogenation: Hydrodehalogenation (replacement of Br with H) accelerates significantly above 100°C in the presence of Pd and formate/alcohol donors.
-
This guide provides a self-validating optimization protocol to maximize yield while suppressing these impurities.
Module 1: Suzuki-Miyaura Cross-Coupling
Primary Use Case: Biaryl synthesis.
The 80°C Baseline Protocol
For 3-bromo-N-methylbenzamide, 80°C is the statistically significant inflection point for conversion efficiency using standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts.
Step-by-Step Optimization Workflow
-
Solvent Selection: Use DMF/Water (4:1) or Dioxane/Water (4:1) . The water is critical for the inorganic base solubility, but excess water at high temps promotes amide hydrolysis.
-
Base Selection: Start with K₂CO₃ (mild).[1] If conversion is <50% after 4 hours, switch to K₃PO₄ (stronger, but watch for hydrolysis).
-
Temperature Ramping:
-
Initial Setpoint: 80°C (Oil bath temperature).
-
Monitoring: HPLC/UPLC at t=1h, 4h, and 12h.
-
Stop Criteria: If "Des-Bromo" impurity > 5%, reduce temp to 65°C and switch to a more active catalyst (e.g., XPhos Pd G2).
-
Troubleshooting Logic: The Temperature/Impurity Matrix
| Observation (HPLC) | Diagnosis | Root Cause | Corrective Action |
| High SM, Low Product | Kinetic Stall | Temp too low for Oxidative Addition. | Increase Temp to 90°C OR switch to Pd(dppf)Cl₂. |
| New Peak (M-79) | Dehalogenation | Temp >100°C or reaction too long. | Reduce Temp to 70°C; remove alcohol solvents. |
| New Peak (M-31) | Amide Hydrolysis | Base concentration too high at T > 85°C. | Switch base to NaHCO₃ or reduce water ratio. |
| Pd Black Precipitate | Catalyst Death | Ligand dissociation at high T. | Add 10 mol% free ligand (e.g., PPh₃) or lower T. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition occurring in your reaction vessel.
Figure 1: Kinetic competition between productive coupling (Green) and thermal degradation pathways (Red).
Module 2: Buchwald-Hartwig Amination
Primary Use Case: C-N bond formation.[2][3][4][5]
Critical Warning: The amide proton (N-H ) on your starting material has a pKa ~16-17. Strong bases used in Buchwald couplings (like NaOtBu) will deprotonate this before the coupling occurs. This creates a negative charge on the substrate, potentially poisoning the catalyst or altering solubility.
Optimization Protocol
-
Base: Avoid NaOtBu. Use Cs₂CO₃ (Cesium Carbonate) which is milder and soluble in organic solvents.
-
Temperature:
-
Standard: 100°C is often required for steric bulk.
-
Optimization: If using Cs₂CO₃, you can safely go to 100°C. If you must use NaOtBu, keep T < 80°C to prevent amide degradation.
-
-
Ligand: Use bulky, electron-rich ligands (e.g., Xantphos or BrettPhos ) to facilitate the reaction at lower temperatures (80°C) to spare the amide group.
Module 3: Thermal Stability Data
Understanding the limits of the N-methylbenzamide moiety is crucial. The following data summarizes the stability of the core scaffold under typical coupling conditions (pH 10-11).
| Temperature | Stability (4h reaction) | Risk Factor |
| 25°C - 60°C | >99% Stable | Kinetic stalling of coupling reaction. |
| 60°C - 85°C | >98% Stable | OPTIMAL ZONE. Minimal hydrolysis. |
| 85°C - 100°C | ~95% Stable | Trace hydrolysis (detectable by LCMS). |
| >120°C | <85% Stable | Significant hydrolysis to 3-bromobenzoic acid. |
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating to speed this up? A: Yes, but with caution. Microwave heating often creates "hot spots" that exceed the bulk temperature.
-
Guideline: Set the microwave temperature cap to 100°C and use "High Stirring."
-
Benefit: Reaction times can drop from 4h to 20min, which actually reduces the total thermal stress on the amide bond, potentially lowering hydrolysis impurities [1].
Q: My solvent is boiling off. Does that matter? A: Yes. Refluxing changes the concentration of the base.
-
Fix: If using THF (bp 66°C), you are capped below the optimal 80°C. Switch to Dioxane (bp 101°C) or Toluene (bp 110°C) to allow heating to 80°C without vigorous refluxing.
Q: Why do I see "homocoupling" (Ar-Ar) impurities? A: This is usually oxygen-dependent, not temperature-dependent. However, higher temperatures accelerate the oxidation of the catalyst if air leaks in. Ensure rigorous degassing (sparging with Argon for 15 mins) before heating.
References
-
Kovalenko, E. A., et al. "Microwave-assisted Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids in water." Russian Chemical Bulletin, vol. 64, 2015, pp. 1085-1089. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link
- Bowden, K., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1990. (General reference for amide stability zones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: 3-Bromo-N-methylbenzamide Reactivity Guide
Executive Summary & Chemical Profile
This guide addresses the solvent-dependent reactivity of 3-bromo-N-methylbenzamide . As a scaffold containing both a deactivated aryl bromide and a secondary amide, this molecule presents a dichotomy in reactivity:
-
The Aryl Bromide: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
The Amide: A directing group that influences solubility and can be susceptible to competitive hydrolysis or coordination with catalysts.
Key Physical Data:
-
Melting Point: 91-95°C[1]
-
Solubility Profile: Low in non-polar hydrocarbons (Hexane); Moderate in Chlorinated solvents; High in Polar Aprotic solvents (DMF, DMSO, DMAc).
Troubleshooting Module: Solubility & Physical Stability
User Query: "My starting material precipitates when I add the base or catalyst solution. How do I maintain a homogeneous system?"
Technical Insight
3-Bromo-N-methylbenzamide possesses a secondary amide hydrogen (
Solvent Selection Matrix
| Solvent Class | Solubility | Recommended Use | Risk Factor |
| Hydrocarbons (Toluene, Xylene) | Low | High-temp coupling (requires heating to dissolve) | Precipitation upon cooling; poor base solubility. |
| Polar Aprotic (DMF, DMSO, NMP) | High | Room temp reactions; difficult substrates | Catalyst Poisoning: Strongly coordinating solvents can inhibit Pd oxidative addition. |
| Ethers (THF, 2-MeTHF, Dioxane) | Moderate | Standard cross-coupling | Peroxide formation; 2-MeTHF is a superior green alternative. |
| Alcohols (MeOH, EtOH) | Moderate | Avoid for anhydrous coupling | Protic solvents can quench organometallic intermediates (protodehalogenation). |
Protocol: Improving Solubility in Non-Polar Media
If your protocol requires Toluene (e.g., to drive off water):
-
Co-solvent Approach: Add 10-20% v/v of DMF or DMAc. This breaks amide H-bonds without overwhelming the catalyst.
-
Temperature: Maintain reaction temperature
before adding the catalyst to ensure the substrate is monomeric.
Reactivity Module: Cross-Coupling (Suzuki/Buchwald)
User Query: "I am observing low yields and unreacted starting material in my Suzuki coupling. Is the solvent affecting the catalyst?"
Mechanism & Solvent Interaction
The solvent plays a dual role in the catalytic cycle:
-
Oxidative Addition: Polar solvents stabilize the anionic Pd species formed during the cycle, potentially accelerating the reaction.
-
Transmetallation (Suzuki): Requires a base. In non-polar solvents (Toluene), inorganic bases (
) are insoluble, making the reaction biphasic and slow.
Diagnostic Workflow
Figure 1: Diagnostic logic for solvent-related failures in Pd-catalyzed coupling of 3-bromo-N-methylbenzamide.
Optimization Guide
Scenario A: The "Toluene Problem" (Phase Transfer)
-
Issue: Using Toluene with solid
or . The base cannot activate the boronic acid because it is insoluble. -
Solution: Add water.[4][5] A 4:1 Toluene:Water ratio creates a biphasic system where the base dissolves in the aqueous layer, activating the boronic acid at the interface.
-
Advanced Tip: Use TPGS-750-M (surfactant) in water to run the reaction in micelles, avoiding organic solvents entirely [1].
Scenario B: The "DMSO Trap" (Coordination)
-
Issue: Using DMSO or DMF with weak ligands (like
). These solvents can coordinate strongly to the Pd(II) intermediate, preventing reduction back to active Pd(0) or slowing the oxidative addition. -
Solution: Switch to 1,4-Dioxane or 2-MeTHF . If high polarity is needed, use N-methylpyrrolidone (NMP) but ensure high temperature (
) to promote ligand exchange.
Green Chemistry & Modern Alternatives
User Query: "We are moving away from DMF and Dioxane due to toxicity/REACH regulations. What are the green alternatives for this substrate?"
The amide functionality makes this substrate highly compatible with "Green" solvent systems that rely on H-bond accepting capabilities.
Recommended Green Solvents
| Solvent | Properties | Application Note |
| 2-MeTHF (2-Methyltetrahydrofuran) | Bio-derived, immiscible with water. | Excellent replacement for THF/Dioxane. Higher boiling point ( |
| Cyrene™ (Dihydrolevoglucosenone) | Dipolar aprotic, cellulose-derived. | Direct replacement for DMF/NMP. Warning: Unstable with strong bases (e.g., NaH, KOtBu); use mild bases like |
| Water (Micellar) | Non-toxic, ambient temp. | Requires lipophilic ligands (e.g., DTBM-SegPhos) or surfactants. The hydrophobic effect accelerates the reaction of the non-polar aryl bromide [1]. |
Stability Protocol: Preventing Hydrolysis
User Query: "I see a new spot on TLC that corresponds to 3-bromobenzoic acid. Is the solvent causing hydrolysis?"
The Mechanism
While benzamides are generally stable, N-methylbenzamide derivatives can hydrolyze under basic conditions, especially in the presence of protic solvents (Water, Alcohols) at high temperatures.
-
Risk Factor: High pH (>12) + Water + Heat.
-
Solvent Effect: "Anhydrous Hydroxide" conditions (e.g., KOH in DMSO) are extremely potent for hydrolysis because the hydroxide ion is not solvated by water, making it a "naked," aggressive nucleophile [3].
Prevention Protocol
-
Avoid Strong Bases in DMSO: Do not use hydroxides (NaOH, KOH) or alkoxides (NaOMe) in DMSO or DMF if heating is required.
-
Buffer the System: For Suzuki couplings, use Potassium Phosphate (
) instead of hydroxides. -
Workup: Do not let the reaction sit in the basic aqueous layer overnight. Quench immediately with dilute ammonium chloride (
) to neutralize the pH.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019).[6] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213.[6] Link
-
Kashani, S. K., et al. (2019).[6] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link
-
Bunton, C. A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.[7] Journal of the Chemical Society, Perkin Transactions 2, 1869-1875.[8] Link
-
ChemicalBook. (2025).[3] 4-Bromo-2-fluoro-N-methylbenzamide Properties and Synthesis. Link
Sources
- 1. 3-Bromo-N-methylbenzamide | 49834-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. espublisher.com [espublisher.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: Purity Analysis of 3-Bromo-N-methylbenzamide
Executive Summary
3-Bromo-N-methylbenzamide (CAS: 49834-22-2) is a critical halogenated building block in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors and CNS-active agents.[1][2][3] Its purity is paramount because the bromine handle is often used for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig); impurities such as regioisomers (2-bromo or 4-bromo analogs) or hydrolysis products (3-bromobenzoic acid) can lead to difficult-to-separate side products downstream.[1][2]
This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against alternative analytical techniques, providing a validated framework for researchers to select the optimal workflow based on sensitivity, throughput, and available instrumentation.[1]
Part 1: Method Development Strategy (The "Why")
Physicochemical Basis
To design a robust analysis, we must first understand the molecule's behavior in solution.
-
Lipophilicity (LogP ~2.4): The compound is moderately lipophilic due to the bromophenyl ring. This makes C18 (Octadecyl) the stationary phase of choice for strong retention and resolution from more polar impurities.
-
Chromophore: The benzamide moiety possesses a strong UV absorption band around 254 nm (
transition), enabling sensitive UV detection without derivatization. -
Acidity/Basicity: The amide nitrogen is non-basic; however, peak tailing can occur due to secondary interactions with residual silanols on the column. The addition of an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) is recommended to suppress these interactions.
Part 2: The Gold Standard Protocol (RP-HPLC)[1][2]
This protocol represents the balance between resolution and robustness, suitable for GMP release testing and synthesis monitoring.
Instrument Configuration
-
System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Detector: UV at 254 nm (Reference 360 nm).
-
Temperature: 30°C (Controlled).
Mobile Phase System
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 15.0 | 10 | 90 | Linear Gradient (Elution of Main Peak) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor:
(Ensures no secondary silanol interactions).[1] -
Resolution (
): between 3-bromo and 4-bromo regioisomers (if available as markers). -
Precision: RSD
for 6 replicate injections of the standard.
Part 3: Alternative Methodologies
While RP-HPLC is the standard, specific research constraints may dictate alternative approaches.[1]
Alternative A: UPLC/UHPLC (High Throughput)[2]
-
Concept: Uses sub-2 µm particles to increase efficiency and speed.
-
Modification: Scale down the column to 2.1 x 50 mm, 1.7 µm. Increase flow to 0.4-0.6 mL/min.
-
Benefit: Reduces run time from 23 mins to < 5 mins.[1] Ideal for reaction monitoring (IPC).[1]
Alternative B: GC-MS (Orthogonal Purity)[1][2]
-
Concept: Separation based on boiling point and volatility.[1]
-
Suitability: 3-Bromo-N-methylbenzamide is thermally stable enough for GC.[1][2]
-
Benefit: Detects volatile solvent residues (methanol, DCM) that HPLC misses.[1] Provides mass spectral confirmation of identity (
peaks at 213/215 for Br isotopes).[1]
Part 4: Comparative Analysis
The following table summarizes the performance metrics of the primary HPLC method versus its alternatives.
Performance Comparison Matrix
| Feature | RP-HPLC (Standard) | UPLC (High Speed) | GC-MS (Orthogonal) |
| Primary Use Case | Final Purity Release (GMP) | Reaction Monitoring (IPC) | Solvent/Volatile Analysis |
| Run Time | 20-30 mins | 3-5 mins | 15-20 mins |
| Sensitivity (LOD) | High (UV response) | Very High (Sharp peaks) | High (MS detection) |
| Specificity | Excellent for isomers | Excellent | Moderate (Isomers may co-elute) |
| Sample Prep | Dissolve in Mobile Phase | Dissolve in Mobile Phase | Dissolve in volatile solvent |
| Cost Per Run | Moderate (Solvent use) | Low (Low solvent use) | Low (Gas carrier) |
| Thermal Risk | None (Ambient/30°C) | None | High (Degradation possible) |
Part 5: Impurity Profiling & Causality
A robust method must separate the target from its likely synthetic impurities.[1]
-
Regioisomers (2-Bromo / 4-Bromo):
-
Origin: Impure starting material (3-bromobenzoic acid) or non-selective bromination.[1]
-
Separation Logic: The 2-bromo isomer often elutes earlier due to the "ortho effect" (steric hindrance twisting the amide out of plane, reducing interaction with C18). The 4-bromo isomer elutes closest to the 3-bromo target due to similar planarity.[1][2]
-
-
Hydrolysis Product (3-Bromobenzoic acid):
-
Origin: Hydrolysis of the amide bond during storage or workup.[1]
-
Separation Logic: At acidic pH (TFA), the acid is protonated (neutral) but still more polar than the amide, eluting significantly earlier (
min).
-
Part 6: Visualized Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on the stage of drug development.
Caption: Analytical decision matrix for 3-bromo-N-methylbenzamide, mapping goals to specific chromatographic techniques.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide.[1] Retrieved from [Link]
-
SIELC Technologies. Separation of Bromo-benzamide derivatives on Mixed-Mode Columns. Retrieved from [Link][1][2]
-
Royal Society of Chemistry. Analytical Methods for Separation of Bromobenzaldehyde Isomers (Precursor Analysis).[1] Retrieved from [Link][1][2]
Sources
A Comparative Spectroscopic Guide to 3-Bromo-N-methylbenzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is a cornerstone of quality control, process optimization, and regulatory compliance. The positional isomers of 3-bromo-N-methylbenzamide, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a detailed comparative analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the ortho (2-), meta (3-), and para (4-) isomers of bromo-N-methylbenzamide, offering a valuable resource for researchers in the field.
Introduction
The bromo-N-methylbenzamide scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities. The position of the bromine atom on the phenyl ring can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Consequently, the ability to unequivocally identify each isomer is of paramount importance. This guide delves into the nuances of spectroscopic data interpretation for these isomers, providing the necessary tools for their confident characterization.
Molecular Structures and Isomerism
The three positional isomers of bromo-N-methylbenzamide share the same molecular formula (C₈H₈BrNO) and molecular weight (214.06 g/mol ) but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference gives rise to unique spectroscopic fingerprints for each compound.
Figure 2. General workflow for NMR data acquisition and processing.
Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it is largely transparent in the ¹H NMR spectrum and provides a deuterium signal for the instrument to "lock" onto, ensuring field stability. A higher field spectrometer (e.g., 400 MHz or above) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the 2- and 3-isomers.
Infrared (IR) Spectroscopy
Figure 3. General workflow for ATR-FTIR data acquisition.
Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a common and reliable sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra. Collecting a background spectrum before the sample spectrum is a self-validating step that corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the resulting spectrum is solely that of the sample.
Mass Spectrometry (MS)
Figure 4. General workflow for GC-MS analysis.
Authoritative Grounding: The use of Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and authoritative method for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a single, pure compound. Electron Impact (EI) ionization is a common and robust ionization technique that provides reproducible fragmentation patterns, which are essential for structural elucidation and library matching.
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-bromo-N-methylbenzamide is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the confident and unambiguous identification of each isomer. This guide serves as a practical reference for researchers, providing the key distinguishing features and a foundation for the interpretation of their own experimental data.
References
-
PubChem. 2-bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
NIST. Benzamide, 3-bromo-N-methyl-. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Supporting Information for.... [Link]
A Comparative Guide to the Biological Activity of 3-Bromo-N-Methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The 3-bromo-N-methylbenzamide scaffold, in particular, presents a versatile platform for the design of novel therapeutics. The bromine atom at the 3-position can serve as a handle for further chemical modifications, while the N-methyl group can be altered to modulate the compound's physicochemical properties and target engagement. This guide provides a comparative analysis of the potential biological activities of 3-bromo-N-methylbenzamide derivatives, with a focus on their prospective applications as anticancer agents and inhibitors of Poly (ADP-ribose) polymerase (PARP).
While direct comparative studies on a comprehensive series of 3-bromo-N-methylbenzamide derivatives are not extensively documented in publicly available literature, this guide will extrapolate from established structure-activity relationships (SAR) of analogous benzamide series to provide a predictive framework for researchers. The experimental protocols provided herein are based on established and validated methodologies to ensure reproducibility and reliability.
Comparative Biological Activities: A Predictive Analysis
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. This section explores the predicted impact of modifying the N-methyl group of 3-bromo-N-methylbenzamide on its potential anticancer and PARP inhibitory activities.
Anticancer Activity
Benzamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[2][3] The following is a predictive comparison of the cytotoxic potential of various N-substituted 3-bromobenzamide derivatives against a panel of human cancer cell lines.
Table 1: Predicted Comparative Cytotoxicity (IC50, µM) of 3-Bromo-N-Substituted Benzamide Derivatives
| Compound ID | N-Substituent | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) | Predicted IC50 (µM) vs. HCT-116 (Colon Cancer) | Rationale for Prediction (Based on SAR of related benzamides) |
| 1 | -CH₃ (Methyl) | Baseline | Baseline | The N-methyl group provides a basic level of activity. |
| 2 | -CH₂CH₃ (Ethyl) | Lower than 1 | Lower than 1 | Increased lipophilicity often correlates with enhanced cell permeability and cytotoxic activity in related benzamide series.[4] |
| 3 | -(CH₂)₂CH₃ (Propyl) | Lower than 2 | Lower than 2 | Further extension of the alkyl chain can increase hydrophobic interactions with the target protein. |
| 4 | -Phenyl | Variable | Variable | Introduction of an aryl group can lead to π-π stacking interactions with aromatic residues in the target's binding pocket, potentially increasing potency.[5] |
| 5 | -4-Chlorophenyl | Potentially Lower than 4 | Potentially Lower than 4 | Electron-withdrawing groups on the N-aryl ring can sometimes enhance activity, though the effect is target-dependent. |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
N-Alkyl Chain Length: Increasing the length of the N-alkyl chain from methyl to propyl is predicted to enhance cytotoxic activity due to increased lipophilicity, which can improve cell membrane penetration.[4]
-
N-Aryl Substitution: The introduction of an N-aryl group can introduce new binding interactions, such as π-π stacking, which may significantly alter the activity profile. The electronic nature of substituents on the N-aryl ring can further modulate this activity.
Caption: Predicted SAR for anticancer activity of 3-bromo-N-substituted benzamides.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[6] Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Benzamide and its derivatives are known to act as competitive inhibitors of PARP by mimicking the nicotinamide portion of its substrate, NAD+.[7][8]
Table 2: Predicted Comparative PARP-1 Inhibitory Activity (IC50, nM) of 3-Bromo-N-Substituted Benzamide Derivatives
| Compound ID | N-Substituent | Predicted PARP-1 IC50 (nM) | Rationale for Prediction (Based on SAR of related benzamides) |
| 1 | -CH₃ (Methyl) | Moderate | The core benzamide structure provides the necessary pharmacophore for PARP inhibition. |
| 2 | -CH₂CH₃ (Ethyl) | Similar to 1 | Small alkyl substitutions may not significantly alter binding to the nicotinamide-binding pocket. |
| 4 | -Phenyl | Potentially Lower than 1 | The aryl group can form additional interactions within the active site, potentially increasing affinity. |
| 6 | -CH₂-Phenyl (Benzyl) | Potentially Lower than 1 | The benzyl group can provide additional hydrophobic interactions and position the phenyl ring for favorable contacts. |
Mechanism of PARP-1 Inhibition:
3-Bromobenzamide derivatives are predicted to act as competitive inhibitors of PARP-1. They are expected to bind to the nicotinamide-binding pocket of the enzyme, preventing the binding of the natural substrate, NAD+. This inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired single-strand DNA breaks, which can then be converted into toxic double-strand breaks during DNA replication, ultimately leading to cancer cell death, particularly in cells with compromised homologous recombination repair pathways.[9]
Caption: Proposed mechanism of PARP-1 inhibition by 3-bromobenzamide derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-bromo-N-methylbenzamide derivatives.
Synthesis of N-Aryl-3-bromobenzamides
This protocol describes a general method for the synthesis of N-aryl-3-bromobenzamides via the amidation of 3-bromobenzoyl chloride.
Caption: General synthetic workflow for N-aryl-3-bromobenzamides.
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride
-
Substituted aniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-bromobenzoyl chloride.
-
Amidation: Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the substituted aniline (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-aryl-3-bromobenzamide.[10][11]
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro PARP-1 Inhibition Assay
This is a general protocol for a fluorescence-based assay to determine the inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD+
-
PARP assay buffer
-
Nicotinamidase
-
Developer solution
-
3-Aminobenzamide (positive control inhibitor)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Add the PARP-1 enzyme to each well (except for the no-enzyme control).
-
Initiate Reaction: Start the reaction by adding NAD+.[9]
-
Incubate the plate at room temperature for 60 minutes.
-
Develop Signal: Add nicotinamidase and the developer solution to each well.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[15]
Conclusion and Future Directions
This guide provides a predictive framework for the comparative biological activities of 3-bromo-N-methylbenzamide derivatives, focusing on their potential as anticancer agents and PARP-1 inhibitors. The provided structure-activity relationship insights, derived from analogous benzamide series, offer a rational basis for the design of new and more potent derivatives. The detailed experimental protocols for synthesis and biological evaluation are intended to facilitate further research in this promising area.
Future studies should focus on the synthesis and direct comparative biological evaluation of a diverse library of N-substituted 3-bromobenzamides to validate and refine the predictive models presented here. Such research will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
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Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). orientjchem.org. [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. [Link]
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Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. [Link]
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Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (n.d.). RSC Publishing. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. [Link]
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Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. [Link]
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Evaluation of N-ethyl-N-methyl-morpholinium bromide and N-ethyl-N-methyl-pyrrolidinium bromide as bromine complexing agents in vanadium bromide redox flow batteries. (n.d.). ResearchGate. [Link]
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3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. (n.d.). PubMed. [Link]
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Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. (2009). PubMed. [Link]
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Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. (2018). JSciMed Central. [Link]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). PMC. [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. [Link]
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Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). pubs.rsc.org. [Link]
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Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. (n.d.). PubMed Central. [Link]
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NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (2018). bioRxiv. [Link]
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Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. (n.d.). PubMed. [Link]
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The taming of PARP1 and its impact on NAD + metabolism. (n.d.). PubMed Central. [Link]
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Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). acs.org. [Link]
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MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. [Link]
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Dynamic Interaction between PARP-1, PCNA and p21waf1/cip1. (n.d.). NCBI. [Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). WJPMR. [Link]
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Emerging Role of PARP Inhibitors in Metastatic Triple Negative Breast Cancer. Current Scenario and Future Perspectives. (n.d.). Frontiers. [Link]
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PARP inhibitors: A tsunami of indications in different malignancies. (n.d.). ResearchGate. [Link]
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Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Thieme Connect. [Link]
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Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-bromo-N-methylbenzamide: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-bromo-N-methylbenzamide, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides an in-depth comparison of the most common methods, offering a critical cost-benefit analysis to inform your selection of the most appropriate synthetic strategy.
Introduction to 3-bromo-N-methylbenzamide
3-bromo-N-methylbenzamide is a substituted benzamide derivative. Its chemical structure, featuring a bromine atom on the aromatic ring and an N-methylamide group, makes it a versatile intermediate for introducing this moiety into more complex molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the amide group can participate in various chemical transformations.
Synthetic Strategies: A Comparative Overview
Three primary synthetic routes for the preparation of 3-bromo-N-methylbenzamide will be discussed and compared:
-
Route 1: From 3-Bromobenzoic Acid
-
Sub-route 1A: Via Acyl Chloride Formation
-
Sub-route 1B: Via Direct Amide Coupling
-
-
Route 2: From 3-Bromobenzoyl Chloride
-
Route 3: From 3-Bromobenzonitrile
Each route will be evaluated based on the following key metrics:
-
Yield and Purity: The efficiency of the reaction in converting starting materials to the desired product.
-
Cost-Effectiveness: An analysis of the cost of starting materials, reagents, and solvents.
-
Safety and Handling: A review of the hazards associated with the chemicals used.
-
Environmental Impact: An assessment of the "greenness" of the synthesis, considering waste generation and the use of hazardous substances.
-
Scalability: The feasibility of adapting the method for large-scale production.
Route 1: Synthesis from 3-Bromobenzoic Acid
This is arguably the most common starting point due to the commercial availability and relative stability of 3-bromobenzoic acid. Two main strategies can be employed from this starting material.
Sub-route 1A: Via Acyl Chloride Formation
This classic two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with methylamine.
Mechanism:
The first step involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride (SOCl₂), leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride. The second step is a nucleophilic acyl substitution where methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, with the subsequent loss of a chloride ion to form the final amide product.
Experimental Protocol:
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (2-3 equivalents), either neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approximately 79°C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
After cooling, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation.
Step 2: Synthesis of 3-bromo-N-methylbenzamide
-
Dissolve the purified 3-bromobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Slowly add a solution of methylamine (in water, THF, or as a gas) to the stirred solution. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, wash the reaction mixture with water and a mild acid (e.g., dilute HCl) to remove excess methylamine and base.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 3-bromo-N-methylbenzamide by recrystallization or column chromatography.
Sub-route 1B: Via Direct Amide Coupling
This method avoids the isolation of the acyl chloride intermediate by using a coupling agent to activate the carboxylic acid in situ for direct reaction with methylamine.
Mechanism:
Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine, forming the amide bond and a urea byproduct.
Experimental Protocol:
-
Dissolve 3-bromobenzoic acid in a suitable aprotic solvent (e.g., DCM, DMF).
-
Add the coupling agent (e.g., DCC or EDC, typically 1.1-1.5 equivalents).
-
If using DCC, a catalytic amount of an additive like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylaminopyridine (DMAP) can be added to increase the reaction rate and suppress side reactions.
-
Add methylamine (as a solution or salt) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous workup.
-
After workup, purify the 3-bromo-N-methylbenzamide by recrystallization or column chromatography.
Route 2: Synthesis from 3-Bromobenzoyl Chloride
This route is essentially the second step of Sub-route 1A and is a viable option if 3-bromobenzoyl chloride is readily available.
Mechanism:
The mechanism is a straightforward nucleophilic acyl substitution as described in Sub-route 1A.
Experimental Protocol:
The protocol is identical to Step 2 of Sub-route 1A.
Route 3: Synthesis from 3-Bromobenzonitrile
This route involves the hydrolysis of the nitrile group to an amide. This transformation can be challenging as the reaction can proceed to the carboxylic acid if not carefully controlled.
Mechanism:
The hydrolysis of nitriles to amides can be catalyzed by either acid or base.
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic for the attack of water. Tautomerization of the resulting intermediate leads to the amide.
-
Base-catalyzed hydrolysis: A hydroxide ion attacks the nitrile carbon, and subsequent protonation of the nitrogen leads to an imidic acid intermediate, which tautomerizes to the amide.
-
Radzisewski Reaction: This method uses hydrogen peroxide in an alkaline medium to convert nitriles to amides. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.
Experimental Protocol (General Procedure for Base-Catalyzed Partial Hydrolysis):
-
Dissolve 3-bromobenzonitrile in a suitable solvent mixture, such as ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, in a controlled amount.
-
Heat the reaction mixture at a moderate temperature and monitor the reaction progress carefully by techniques like TLC or GC to avoid over-hydrolysis to the carboxylic acid.
-
Once the starting material is consumed and the desired amide is the major product, cool the reaction mixture and neutralize it with a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the 3-bromo-N-methylbenzamide by recrystallization or column chromatography.
Note: The direct conversion to an N-substituted amide from a nitrile in one step is not a standard transformation. A more practical approach would be the full hydrolysis of the nitrile to 3-bromobenzoic acid, followed by one of the methods described in Route 1. However, for the purpose of this comparison, we will consider the possibility of a controlled partial hydrolysis to the primary amide, followed by a subsequent N-methylation step, or a more direct but less common method if available. Given the complexity and lower prevalence of direct conversion to N-substituted amides from nitriles, this route is generally less favored.
Cost-Benefit Analysis: A Comparative Table
| Metric | Route 1A (Acyl Chloride) | Route 1B (Direct Coupling) | Route 2 (from Acyl Chloride) | Route 3 (from Nitrile) |
| Starting Material Cost | 3-Bromobenzoic Acid: Moderate | 3-Bromobenzoic Acid: Moderate | 3-Bromobenzoyl Chloride: High | 3-Bromobenzonitrile: Moderate to High |
| Reagent Cost | Thionyl Chloride: Low | Coupling Reagents (DCC, EDC): High | Methylamine: Low | Base/Acid/H₂O₂: Low |
| Overall Yield | High | High | High | Moderate to High (variable) |
| Purity of Crude Product | Good | Good (DCU can be an issue) | Good | Variable (risk of carboxylic acid) |
| Ease of Purification | Straightforward | Filtration of DCU/Aqueous wash | Straightforward | Can be challenging |
| Reaction Time | Moderate (two steps) | Moderate to long | Short | Moderate |
| Safety Hazards | Thionyl chloride is toxic and corrosive, evolves HCl and SO₂ gas.[1][2] | Coupling agents can be allergens and irritants. | Methylamine is flammable and corrosive.[3][4][5][6] | Strong acids/bases are corrosive. |
| Environmental Impact | Generation of acidic gases (SO₂, HCl).[7] Use of chlorinated solvents. | Generation of urea byproducts. Greener alternatives are being explored.[8][9][10][11] | Use of organic solvents. | Use of strong acids/bases. |
| Scalability | Well-established for large scale. | Feasible, but cost of coupling agents can be a factor. | Excellent for large scale. | Potentially problematic due to control issues. |
Visualization of Synthetic Workflows
Caption: Overview of the primary synthetic routes to 3-bromo-N-methylbenzamide.
In-Depth Discussion and Recommendations
Route 1A (Acyl Chloride Formation): The Workhorse Method
This is a robust and well-established method that consistently provides high yields. The low cost of thionyl chloride makes it economically attractive for large-scale synthesis. However, the primary drawbacks are the safety and environmental concerns associated with thionyl chloride. It is highly corrosive, toxic, and reacts violently with water, releasing hazardous gases (HCl and SO₂).[1][2] Proper handling in a well-ventilated fume hood and scrubbing of the off-gases are essential. Despite these challenges, its efficiency and cost-effectiveness often make it the preferred method in an industrial setting where appropriate safety measures can be implemented.
Route 1B (Direct Amide Coupling): The Milder, More Expensive Alternative
Direct coupling methods offer a milder alternative to the acyl chloride route, avoiding the use of harsh reagents like thionyl chloride. This can be advantageous when working with sensitive substrates. The reaction conditions are generally mild, and the workup can be straightforward, especially with the water-soluble EDC, where the urea byproduct is easily removed. The main disadvantage is the high cost of coupling reagents, which can be prohibitive for large-scale production.[8] Furthermore, the generation of a stoichiometric amount of urea byproduct is a consideration for waste management.
Route 2 (From 3-Bromobenzoyl Chloride): The Convenient Shortcut
If 3-bromobenzoyl chloride is commercially available at a competitive price, this is the most direct and efficient route. It involves a single, high-yielding step. The primary considerations are the cost and stability of the starting material, as acyl chlorides are generally more expensive and less stable than their corresponding carboxylic acids.
Route 3 (From 3-Bromobenzonitrile): The Challenging Transformation
While seemingly attractive due to the direct conversion of a nitrile to an amide, this route is fraught with challenges. The partial hydrolysis of a nitrile to an amide without significant formation of the corresponding carboxylic acid requires careful control of reaction conditions (temperature, reaction time, and stoichiometry of reagents).[12][13][14] Over-hydrolysis is a common side reaction that can significantly lower the yield and complicate purification. While methods like the Radzisewski reaction can favor amide formation, they may not be universally applicable or high-yielding.[15] For the synthesis of an N-substituted amide like 3-bromo-N-methylbenzamide, this route would likely involve a multi-step process (hydrolysis to the primary amide followed by N-methylation, or complete hydrolysis to the carboxylic acid followed by amidation), making it less efficient than the other routes.
Conclusion and Recommendations for Method Selection
The optimal synthetic route for 3-bromo-N-methylbenzamide depends heavily on the specific needs and constraints of the researcher or organization.
-
For large-scale, cost-driven synthesis: Route 1A (Acyl Chloride Formation) is the most industrially viable option, provided that the necessary safety infrastructure is in place to handle thionyl chloride. Its high yields and low reagent costs are significant advantages.
-
For laboratory-scale synthesis with sensitive substrates or a preference for milder conditions: Route 1B (Direct Amide Coupling) is an excellent choice. The higher cost of coupling reagents is often justifiable at a smaller scale, and the milder conditions can be beneficial.
-
When 3-bromobenzoyl chloride is readily and economically available: Route 2 is the most straightforward and efficient method.
-
Route 3 (From 3-Bromobenzonitrile) is generally the least recommended approach due to the challenges in controlling the hydrolysis and the potential for lower yields and more complex purification.
Ultimately, a thorough evaluation of the available resources, scale of synthesis, cost considerations, and safety protocols will guide the selection of the most appropriate and effective method for the synthesis of 3-bromo-N-methylbenzamide.
References
-
Clark, J. (2016). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromobenzonitrile. PubChem. Retrieved from [Link]
- McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048-3050.
-
The Organic Chemistry Tutor. (2023, February 9). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
- Svirshchevskaya, G. G., & Krainova, I. V. (2020). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank, 2020(4), M1165.
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Carl Roth. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
- De Zoysa, T., & Perera, S. (2021).
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New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
- Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies, 29(2), 1-10.
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Thionyl chloride (SOCl2) is a significant industrial substance with various usages. (2023, May 15). LinkedIn. Retrieved from [Link]
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ResearchGate. (n.d.). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from [Link]
-
ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]
- Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. Journal of the Tunisian Chemical Society, 20(1), 1-8.
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Royal Society of Chemistry. (2023, September 22). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
Reddit. (2025, July 11). Alternatives to Thionyl Chloride. r/OrganicChemistry. Retrieved from [Link]
- Procopio, D., Siciliano, C., & Di Gioia, M. L. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9838-9842.
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Linde Gas GmbH. (2017, January 24). SAFETY DATA SHEET Methylamine, anhydrous SECTION 1. Retrieved from [Link]
-
Ecoinvent. (n.d.). thionyl chloride production. Retrieved from [Link]
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ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoyl chloride, 3-bromo-. PubChem. Retrieved from [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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ScienceMadness. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. Retrieved from [Link]
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National Institutes of Health. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
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ResearchGate. (2025, August 10). Thionyl chloride (CAS No 7719-09-7). Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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SIAD S.p.A. (2023, February 20). Methylamine. Retrieved from [Link]
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Chemsrc. (2025, August 21). 3-Bromobenzonitrile | CAS#:6952-59-6. Retrieved from [Link]
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Beyond the Bromide: Strategic Alternatives to 3-Bromo-N-methylbenzamide in Synthesis
Executive Summary
3-bromo-N-methylbenzamide (CAS: 49834-22-2) is a ubiquitous intermediate in medicinal chemistry, particularly in the synthesis of negative allosteric modulators (NAMs) for the mGluR5 receptor (e.g., Fenobam analogs, MTEP derivatives).[1] While the bromide offers a reliable balance between reactivity and stability, it is not always the optimal choice for process chemistry or high-throughput screening libraries due to cost, atom economy, or specific solubility profiles.
This guide objectively evaluates three primary synthetic alternatives: the Chloride (economic scalability), the Iodide (maximal reactivity), and the Boronic Acid (mechanistic inversion).
Part 1: Strategic Analysis & Comparative Evaluation
The decision to substitute the bromide precursor rests on three variables: Oxidative Addition Kinetics , Atom Economy , and Cost .
Comparative Data Matrix
| Feature | 3-Bromo-N-methylbenzamide (Baseline) | 3-Chloro-N-methylbenzamide (Alt A) | 3-Iodo-N-methylbenzamide (Alt B) | 3-(Methylcarbamoyl)phenylboronic acid (Alt C) |
| Role | Electrophile | Electrophile | Electrophile | Nucleophile |
| Reactivity | Moderate ( | Low ( | High ( | High (Transmetallation dependent) |
| Catalyst Req. | Standard Pd(PPh | Specialized (e.g., Pd-SPhos, Pd-XPhos) | Ligand-free Pd possible | Standard Pd(dppf)Cl |
| Atom Economy | Moderate (Br = 79.9 Da) | Excellent (Cl = 35.5 Da) | Poor (I = 126.9 Da) | Moderate (B(OH) |
| Cost | Mid-Range | Low (Bulk Commodity) | High | High |
| Stability | Stable solid | Very Stable | Light Sensitive | Prone to protodeboronation |
The Decision Workflow
Use the following logic to select the correct precursor for your specific synthetic bottleneck.
Figure 1: Strategic decision tree for selecting benzamide precursors based on scale, cost, and chemical complexity.
Part 2: Deep Dive - Experimental Protocols
Alternative A: The Economic Route (3-Chloro-N-methylbenzamide)
Rationale: Aryl chlorides are significantly cheaper but possess a stronger C-X bond (96 kcal/mol vs. 81 kcal/mol for bromides). Standard Pd(PPh
Protocol: Activated Suzuki Coupling
-
Reagents: 3-Chloro-N-methylbenzamide (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)
(2 mol%), SPhos (4 mol%), K PO (2.0 equiv). -
Solvent: Toluene/Water (10:1).
Step-by-Step:
-
Charge: In a reaction vial, combine the chloride (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)
(4.5 mg), SPhos (16.4 mg), and K PO (424 mg). -
Inertion: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat to 100°C for 12 hours. (Note: The chloride requires higher energy input than the bromide).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine, dry over MgSO
. -
Validation: Monitor disappearance of the chloride (R
~0.4 in 50% EtOAc/Hex) via TLC.
Alternative B: The High-Reactivity Route (3-Iodo-N-methylbenzamide)
Rationale: The C-I bond is weak (65 kcal/mol), allowing oxidative addition even at room temperature. This is ideal for coupling with thermally unstable boronic acids or when preserving sensitive functional groups on the amide nitrogen.
Protocol: Ambient Temperature Coupling
-
Reagents: 3-Iodo-N-methylbenzamide (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl
(3 mol%), Cs CO (2.0 equiv). -
Solvent: THF/Water (4:1).
Step-by-Step:
-
Charge: Combine iodide (1.0 mmol), boronic acid (1.1 mmol), and base in a flask.
-
Catalyst Addition: Add Pd(dppf)Cl
(typical red solid). -
Reaction: Stir at 25°C (Room Temp) for 4–6 hours.
-
Observation: The reaction often turns black (Pd precipitation) upon completion.
-
Advantage: Avoids the "homocoupling" often seen with bromides at high temperatures.
Part 3: Mechanistic Visualization
Understanding the catalytic cycle differences is crucial for troubleshooting. The diagram below highlights the "Energy Barrier" bottleneck that distinguishes the Chloro- analog from the Bromo- baseline.
Figure 2: Comparative catalytic cycle. Note the high energy barrier for the Chloride oxidative addition, necessitating specialized ligands.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Causality & Control
-
Why does the Chloride fail with Pd(PPh
) ? Triphenylphosphine is not electron-rich enough to push electron density onto the Palladium center, preventing it from breaking the strong C-Cl bond. You must use alkyl-phosphines (SPhos, XPhos, PCy ) or N-heterocyclic carbenes (NHCs). -
Why use the Boronic Acid alternative? If your target molecule tends to homocouple (Ar-Ar formation) during the reaction, switching the polarity (making the benzamide the nucleophile via the boronic acid) eliminates this pathway because the boronic acid cannot react with itself under standard Suzuki conditions without an oxidant.
Self-Validating Checks
-
The "Black Precipitate" Test: In the Iodide protocol, if the reaction mixture stays orange/yellow and no black Pd black precipitates after 2 hours, the catalyst has likely deactivated before the cycle started (check oxygen levels).
-
TLC Monitoring:
References
-
Gowda, B. T., et al. (2008).[5][6] Crystal structure and substituent effects in 3-chloro-N-(3-chlorophenyl)benzamide. National Institutes of Health (NIH) / PMC.
-
Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor.[7] Bioorganic & Medicinal Chemistry Letters.[7]
-
Tang, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides...[8] Catalysis Science & Technology (RSC).
-
PubChem. (2025).[1] 3-Bromo-N-methylbenzamide Compound Summary. National Library of Medicine.
-
ChemicalBook. (2024).[9] Synthesis and Applications of N-Methylbenzamide.[9][10]
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A Senior Application Scientist's Guide to Assessing the Novelty of 3-bromo-N-methylbenzamide Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novelty is paramount. It is the engine that drives the development of new therapeutics, opens up new intellectual property avenues, and ultimately, delivers new hope to patients. However, novelty is not merely the synthesis of a previously unknown molecule. It is a multi-faceted concept encompassing new chemical scaffolds, unexplored biological activities, and unique structure-activity relationships (SAR). This guide provides a comprehensive, field-proven framework for assessing the novelty of derivatives based on the 3-bromo-N-methylbenzamide scaffold, a versatile starting point for chemical library development. As your partner in discovery, we will move beyond rote protocols to explore the causality behind our experimental choices, ensuring a robust and self-validating path from computational design to biological validation.
The Benzamide Scaffold: A Foundation for Innovation
The benzamide moiety is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds allows it to interact with a variety of biological targets.[1] Derivatives of the benzamide core have shown significant activity as inhibitors of enzymes crucial in oncology and other diseases, including Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRT).[2][3][4][5][6]
The 3-bromo-N-methylbenzamide scaffold, in particular, offers two primary vectors for chemical modification: the bromine atom at the 3-position, which is ripe for cross-coupling reactions, and the N-methyl group, which can be varied to explore different binding pockets. This inherent versatility makes it an excellent starting point, but also necessitates a rigorous and systematic approach to ensure that newly synthesized derivatives are genuinely novel and not simply trivial variations of existing compounds.
A Systematic Workflow for Novelty Assessment
To navigate the path from a hypothetical structure to a validated lead candidate, we employ a phased approach. This workflow is designed to maximize efficiency by using predictive computational methods to prioritize resource-intensive synthesis and biological testing.
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-Bromo-N-methylbenzamide
Executive Summary & Chemical Context
Proper disposal of 3-bromo-N-methylbenzamide (CAS: 49834-22-2) is dictated not just by its biological activity, but primarily by its halogenated nature. Unlike standard organic waste, the presence of the bromine atom requires specific incineration protocols (typically rotary kiln with caustic scrubbing) to prevent the release of hydrogen bromide (HBr) gas.
This guide moves beyond generic safety data sheets (SDS) to provide a logistical workflow for segregating, packaging, and handing off this material for final destruction.
Chemical Profile & Hazard Identification
Table 1: Physicochemical properties and hazard codes relevant to disposal.
| Property | Specification | Operational Implication |
| CAS Number | 49834-22-2 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Crystalline) | Requires solid waste stream unless in solution. |
| Molecular Formula | C₈H₈BrNO | Halogenated (Br) – strict segregation required. |
| Hazard Statements | H302, H315, H319, H335 | Irritant/Harmful.[1][2] PPE (Nitrile gloves, eye protection) is mandatory during waste transfer. |
| RCRA Status | Non-listed (Characteristic) | Treat as D001/D002 potential or generic "Halogenated Organic Waste" depending on solvent matrix. |
The "Halogen Rule" (Critical Segregation)
Expert Insight: The most common compliance failure in pharmaceutical labs is the commingling of halogenated and non-halogenated wastes.
-
Why it matters: Incinerating halogenated compounds requires specialized scrubbers to neutralize acidic gases (HBr/HCl). Mixing this compound with non-halogenated solvents (like Acetone or Methanol) contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.[3]
-
The Rule: If 3-bromo-N-methylbenzamide is present in a solution at >1% concentration , the entire container must be labeled and treated as HALOGENATED WASTE .
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired shelf stock, contaminated solids, or synthesis yield.
-
Primary Containment: Do not dump loose powder into a drum. Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Secondary Containment: Place the primary container into the laboratory's designated Solid Hazardous Waste Drum .
-
Labeling: The tag must explicitly read: "Solid Debris contaminated with Halogenated Organics (3-bromo-N-methylbenzamide)."
Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates, HPLC waste, or dissolved cleaning residues.
-
Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers or incompatible acids.[4]
-
Transfer: Pour into the Halogenated Organic Solvent carboy (typically designated with a specific color band, often green or red depending on facility).
-
Documentation: Log the addition on the carboy’s accumulation log. You must note "Halogenated" to ensure downstream incinerator compliance.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of 3-bromo-N-methylbenzamide. This self-validating workflow ensures no decision point is ambiguous.
Figure 1: Decision tree for segregating 3-bromo-N-methylbenzamide based on physical state, ensuring protection of non-halogenated waste streams.
Emergency Management: Spills
In the event of a spill, immediate containment is necessary to prevent environmental release.
-
Solid Spill:
-
Dampen: Lightly mist the powder with an inert solvent (e.g., mineral oil or water if compatible) to prevent dust generation.
-
Sweep: Use a spark-proof dustpan and brush.
-
Disposal: Treat all cleanup materials (paper towels, gloves) as Scenario A (Solid Halogenated Waste).
-
-
Liquid Spill:
-
Absorb: Use vermiculite or a generic organic spill pillow.
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Label: "Spill Debris: Halogenated Solvent."
-
Regulatory Compliance (US Focus)
While 3-bromo-N-methylbenzamide is not explicitly listed on the RCRA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" responsibility of the generator.
-
EPA Waste Code: If dissolved in a halogenated solvent (e.g., DCM), the mixture carries the F002 code. If pure, it is generally classified as non-RCRA regulated hazardous waste but must be incinerated due to toxicity and halogen content.
-
DOT Shipping: When transporting pure waste, it may fall under UN 2811 (Toxic solids, organic, n.o.s.) depending on toxicity testing, or UN 3077 (Environmentally Hazardous Substance).
References
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
